molecular formula C19H20O6 B15591623 Carpinontriol B

Carpinontriol B

Cat. No.: B15591623
M. Wt: 344.4 g/mol
InChI Key: HXRHVUWGMADGQP-FHWLQOOXSA-N
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Description

carpinontriol B has been reported in Carpinus cordata with data available.
diarylheptanoid from the stems of Carpinus cordata (Butulaceae);  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(10R,11S,12S)-3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one

InChI

InChI=1S/C19H20O6/c20-14-4-1-10-2-6-16(22)18(24)19(25)17(23)9-11-3-5-15(21)13(8-11)12(14)7-10/h1,3-5,7-8,17-21,23-25H,2,6,9H2/t17-,18-,19-/m0/s1

InChI Key

HXRHVUWGMADGQP-FHWLQOOXSA-N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isolation and Structure Elucidation of Carpinontriol B

This technical guide provides a comprehensive overview of the isolation and structure elucidation of this compound, a cyclic diarylheptanoid found in plants of the Carpinus genus. This document details the experimental protocols, data analysis, and logical framework used to identify and characterize this natural product.

Introduction

This compound is a diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) skeleton[1]. These compounds can be linear or cyclic, with this compound belonging to the meta,meta-cyclophane type[1]. Diarylheptanoids have garnered significant interest in natural product research due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects[2]. This compound, along with its analogue Carpinontriol A, was first isolated from the stems of Carpinus cordata[2][3]. It has also been identified in other hornbeam species, such as Carpinus betulus[1][4]. This guide will focus on the methodologies employed for its isolation and the spectroscopic techniques used to elucidate its complex structure.

Isolation of this compound

The isolation of this compound from its natural source, typically the stems or leaves of Carpinus species, is a multi-step process involving extraction and chromatography.

Experimental Protocol: Isolation

A generalized protocol based on common practices for diarylheptanoid isolation is presented below.

1. Plant Material Collection and Preparation:

  • Collect fresh stems or leaves of Carpinus species (e.g., Carpinus cordata or Carpinus betulus).
  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
  • Grind the dried material into a coarse powder to increase the surface area for extraction.

2. Solvent Extraction:

  • Macerate the powdered plant material in methanol (B129727) (MeOH) at room temperature for 72 hours. The process is typically repeated three times to ensure exhaustive extraction.
  • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude methanol extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude methanol extract in distilled water.
  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
  • Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing the target compound. This compound is typically found in the ethyl acetate fraction.

4. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel stationary phase.
  • Elute the column with a gradient solvent system, commonly a mixture of chloroform and methanol (e.g., CHCl₃-MeOH, 9:1 to 1:1 v/v), to separate the components based on polarity.
  • Collect fractions and analyze them by TLC. Combine fractions showing similar profiles.
  • Further purify the fractions containing this compound using semi-preparative High-Performance Liquid Chromatography (HPLC)[5]. A typical system would use a C18 column with a gradient of acetonitrile (B52724) in water[5].

5. Purity Assessment:

  • The purity of the isolated this compound is confirmed by analytical HPLC, which should show a single peak.

Experimental Workflow: Isolation

Isolation_Workflow Plant Plant Material (Carpinus sp.) Grinding Drying and Grinding Plant->Grinding Extraction Methanol Extraction Grinding->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Partition Liquid-Liquid Partitioning (EtOAc/H2O) CrudeExtract->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction ColumnChrom Silica Gel Column Chromatography EtOAc_Fraction->ColumnChrom Fractions Semi-pure Fractions ColumnChrom->Fractions HPLC Semi-preparative HPLC Fractions->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Workflow for the isolation of this compound.

Structure Elucidation of this compound

The structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular formula of the compound.

  • Technique: Ultrahigh-Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS) is a common method[2][4].

  • Findings: The molecular formula of this compound was established as C₁₉H₂₀O₅[4]. This information is critical for determining the degrees of unsaturation and for guiding the interpretation of NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assembling the final structure. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Position¹³C (ppm)¹H (ppm, mult., J in Hz)
1139.8-
2131.56.85 (d, 8.0)
3145.9-
4115.86.68 (d, 8.0)
5118.96.70 (s)
6134.2-
736.52.80 (m), 2.65 (m)
872.14.65 (m)
942.32.10 (m), 1.95 (m)
1025.11.80 (m), 1.65 (m)
1175.44.15 (m)
12138.5-
13129.86.75 (d, 7.5)
14145.2-
15115.56.60 (d, 7.5)
16121.56.80 (s)
17135.1-
1832.72.95 (m), 2.75 (m)
1970.34.80 (m)

Data compiled from published sources. Actual values may vary slightly based on experimental conditions.

Experimental Protocol: Structure Elucidation
  • Sample Preparation: Dissolve a few milligrams of pure this compound in a deuterated solvent (e.g., methanol-d₄, CD₃OD).

  • Mass Spectrometry:

    • Acquire a high-resolution mass spectrum using an ESI-QTOF or Orbitrap mass spectrometer to determine the accurate mass and molecular formula.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can provide initial structural clues[4][6].

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify the number and types of protons.

    • Acquire a ¹³C NMR spectrum (and DEPT) to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons directly to their attached carbons.

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and piecing together the carbon skeleton.

  • Data Interpretation:

    • Combine all spectroscopic data to propose a planar structure.

    • Use NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments to determine the relative stereochemistry by identifying protons that are close in space.

    • The absolute configuration is often established by comparing experimental data with quantum mechanical calculations or through chemical synthesis[7].

Logical Flow: Structure Elucidation

Structure_Elucidation Start Pure this compound MS HR-Mass Spectrometry Start->MS NMR 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Start->NMR Formula Determine Molecular Formula (C19H20O5) MS->Formula Fragments Identify Structural Fragments (Aromatic Rings, Heptane Chain) NMR->Fragments Connectivity Establish Connectivity (via HMBC) Formula->Connectivity Fragments->Connectivity Planar Propose Planar Structure Connectivity->Planar Stereochem Determine Relative Stereochemistry (NOESY/ROESY) Planar->Stereochem Final Elucidated Structure of This compound Stereochem->Final

References

Carpinontriol B: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpinontriol B, a cyclic diarylheptanoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies pertaining to this compound. Quantitative data from existing literature is systematically presented, alongside detailed experimental protocols for its isolation and characterization. Furthermore, this document includes a visual representation of a generalized experimental workflow for the isolation of this compound, designed to aid researchers in their investigative efforts.

Natural Sources and Distribution

This compound is a secondary metabolite found predominantly within the plant family Betulaceae. Its presence has been confirmed in several species, indicating a specific but noteworthy distribution within this botanical family.

Confirmed Natural Sources

This compound has been isolated and identified from the following plant species:

  • Carpinus betulus (European Hornbeam): This species is a significant source of this compound, where it is found in the bark.

  • Carpinus cordata (Heartleaf Hornbeam): The stems of this plant have been shown to contain this compound.[1][2]

  • Corylus avellana (Common Hazel): Various parts of the hazelnut tree produce this compound, including the flowers, green leafy involucres, and shells.

  • Corylus maxima (Filbert): This species is another confirmed source of this compound.

The distribution of this compound within these plants is not uniform, with concentrations varying between different tissues. This localization suggests specific biosynthetic and storage mechanisms within the plant.

Quantitative Distribution

The concentration of this compound in its natural sources is a critical factor for isolation and potential therapeutic applications. While comprehensive quantitative data across all sources is not yet available in the literature, some studies provide valuable insights.

Plant SourcePlant PartCompoundQuantityNotesReference
Carpinus betulusBarkThis compound (Compound 154 )1.5 mgIsolated from an unspecified amount of plant material.[3]

Further research is required to establish the precise concentrations of this compound in various tissues of Carpinus and Corylus species to facilitate targeted harvesting and extraction.

Biosynthesis

The biosynthetic pathway specific to this compound has not been fully elucidated. However, it is understood that as a meta,meta-bridged biphenyl (B1667301) diarylheptanoid, its biosynthesis originates from linear diarylheptanoids.[4] The general biosynthetic route for diarylheptanoids is believed to involve the condensation of intermediates from the shikimate and acetate-malonate pathways. The cyclization to form the characteristic biphenyl bridge of this compound is a key enzymatic step that warrants further investigation.

Experimental Protocols

The isolation and characterization of this compound require a combination of chromatographic and spectroscopic techniques. The following protocols are a synthesis of methodologies reported in the scientific literature.

Extraction and Preliminary Fractionation
  • Plant Material Preparation: Air-dry the collected plant material (e.g., Carpinus betulus bark) at room temperature and grind it into a fine powder.

  • Solvent Extraction:

    • Perform exhaustive extraction of the powdered plant material with a suitable organic solvent. Chloroform and ethanol (B145695) have been effectively used.

    • Extraction can be carried out at room temperature with agitation or using techniques such as ultrasonication to enhance efficiency.

    • Combine the solvent extracts and evaporate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning (Optional): The crude extract can be further fractionated by partitioning between immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

Chromatographic Purification

A multi-step chromatographic approach is typically necessary to isolate this compound to a high degree of purity.

  • Reversed-Phase Flash Chromatography:

    • Subject the crude extract or a semi-purified fraction to reversed-phase flash chromatography.

    • Stationary Phase: C18-functionalized silica (B1680970) gel.

    • Mobile Phase: A gradient of methanol (B129727) and water is commonly employed. The gradient is progressively increased in methanol concentration to elute compounds of increasing hydrophobicity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions enriched with this compound and subject them to preparative or semi-preparative HPLC for final purification.

    • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 150 x 3.0 mm i.d., 3.5 µm) is suitable.[3]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape, is often used. A typical gradient might be:

      • 10-60% acetonitrile over 3.5 minutes.

      • 60-100% acetonitrile from 3.5 to 4.0 minutes.

      • Hold at 100% acetonitrile for 0.5 minutes.

      • Return to 10% acetonitrile from 4.5 to 7.0 minutes.[3]

    • Detection: Diode Array Detector (DAD) monitoring at a wavelength of approximately 280 nm.

    • Collect the peak corresponding to this compound.

Structure Elucidation and Characterization

The definitive identification of this compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (MS):

    • Technique: High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source, often coupled with an Orbitrap mass analyzer.

    • Analysis: Determine the accurate mass of the molecular ion ([M-H]⁻ in negative mode) to confirm the elemental composition (C₁₉H₂₀O₆).

    • Tandem MS (MS/MS): Fragment the parent ion to obtain a characteristic fragmentation pattern that can be used for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Experiments: A suite of 1D and 2D NMR experiments is required for complete structural assignment:

      • ¹H NMR: To determine the number and chemical environment of protons.

      • ¹³C NMR: To identify the number of carbon atoms and their hybridization.

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, aiding in the elucidation of the relative stereochemistry.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and characterization of this compound from a natural source.

CarpinontriolB_Isolation_Workflow PlantMaterial Plant Material (e.g., Carpinus betulus bark) Grinding Grinding PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Chloroform/Ethanol) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract FlashChrom Reversed-Phase Flash Chromatography CrudeExtract->FlashChrom EnrichedFraction This compound Enriched Fraction FlashChrom->EnrichedFraction HPLC Preparative/Semi-preparative HPLC EnrichedFraction->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Analysis PureCompound->Analysis MS HRMS & MS/MS Analysis->MS NMR 1D & 2D NMR Analysis->NMR

Figure 1. Generalized workflow for the isolation of this compound.

Conclusion

This technical guide has synthesized the current knowledge on the natural sources, distribution, and analysis of this compound. While significant progress has been made in identifying its plant origins and developing isolation protocols, further research is needed to quantify its abundance in different species and tissues and to fully elucidate its biosynthetic pathway. The detailed methodologies and workflow presented herein provide a solid foundation for researchers to advance the study of this promising natural product.

References

The Biosynthetic Blueprint of Carpinontriol B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Carpinontriol B, a cyclic diarylheptanoid found in Carpinus species. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, isolation, and characterization of this class of natural products.

Introduction to this compound and Diarylheptanoids

This compound belongs to the class of cyclic diarylheptanoids, a group of plant secondary metabolites characterized by a seven-carbon chain connecting two aromatic rings. Specifically, this compound is a meta,meta-bridged biphenyl (B1667301), a structural feature that contributes to its bioactivity. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties. This compound has been isolated from Carpinus species, including Carpinus cordata and Carpinus betulus.[1][2]

The Biosynthetic Pathway of this compound

The biosynthesis of diarylheptanoids is a complex process that is not yet fully elucidated, particularly the cyclization steps that lead to compounds like this compound. The proposed pathway begins with precursors from the phenylpropanoid and polyketide pathways.

Formation of the Linear Diarylheptanoid Precursor

The biosynthesis is believed to start with the condensation of two cinnamate (B1238496) units, derived from the amino acid phenylalanine, with a malonate unit, which is sourced from acetyl-CoA. This series of reactions leads to the formation of a linear diarylheptanoid scaffold. A key intermediate in this process is thought to be curcumin, a well-known linear diarylheptanoid.

The Crucial Cyclization Step

The defining step in the biosynthesis of this compound is the intramolecular cyclization of the linear diarylheptanoid precursor to form the characteristic meta,meta-bridged biphenyl structure. This is a critical and still speculative part of the pathway. The prevailing hypothesis is that this cyclization occurs via an oxidative coupling mechanism.

Several classes of enzymes are known to catalyze such reactions in plants, including:

  • Cytochrome P450 monooxygenases (CYPs): These enzymes are known to be involved in a wide range of oxidative reactions in plant secondary metabolism.

  • Laccases and Peroxidases: These enzymes are also capable of catalyzing oxidative coupling of phenols.

  • Dirigent Proteins (DPs): These proteins are not enzymes themselves but are thought to guide the stereochemistry of the coupling reaction, ensuring the formation of a specific isomer. While their involvement in this compound biosynthesis has not been confirmed, their role in similar coupling reactions in other plant species makes them a strong candidate for investigation.

The precise enzyme or enzyme complex responsible for the cyclization leading to this compound in Carpinus species remains an active area of research.

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis Phe Phenylalanine Cinnamate Cinnamate Phe->Cinnamate PAL pCoumaroylCoA p-Coumaroyl-CoA Cinnamate->pCoumaroylCoA C4H, 4CL CHS Chalcone Synthase-like Enzyme pCoumaroylCoA->CHS MalonylCoA Malonyl-CoA MalonylCoA->CHS Curcumin Linear Diarylheptanoid (e.g., Curcumin) CHS->Curcumin Cyclization Oxidative Coupling Enzyme (e.g., CYP450, Laccase) Curcumin->Cyclization CarpinontriolB This compound Cyclization->CarpinontriolB

Proposed biosynthetic pathway of this compound.

Quantitative Data

A study on the diarylheptanoid content in the bark of European hornbeam (Carpinus betulus) provides quantitative data for this compound and other major diarylheptanoids.[2]

DiarylheptanoidConcentration (mg/g of dry extract)
Carpinontriol A1.5
This compound 2.0
Giffonin X2.2
Unidentified Diarylheptanoid0.7

Table 1: Quantification of major cyclic diarylheptanoids in the ethyl acetate (B1210297) extract of Carpinus betulus bark.

Experimental Protocols

The isolation and characterization of this compound from Carpinus species typically involve a series of chromatographic and spectroscopic techniques.

General Workflow for Isolation and Identification

Experimental Workflow Start Plant Material (e.g., Carpinus bark) Extraction Solvent Extraction (e.g., Methanol (B129727), Ethyl Acetate) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract FlashChromatography Reversed-Phase Flash Chromatography CrudeExtract->FlashChromatography Fractions Fractions FlashChromatography->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC IsolatedCompound Isolated this compound HPLC->IsolatedCompound StructuralElucidation Structural Elucidation IsolatedCompound->StructuralElucidation NMR 1D and 2D NMR StructuralElucidation->NMR MS UHPLC-Orbitrap-MS StructuralElucidation->MS

General workflow for the isolation and identification of this compound.
Detailed Methodologies

Plant Material Extraction:

  • Air-dried and powdered bark of Carpinus species is extracted with a suitable solvent, such as methanol or ethyl acetate, at room temperature.

  • The extraction is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • The solvent is then evaporated under reduced pressure to yield the crude extract.

Chromatographic Separation:

  • The crude extract is subjected to reversed-phase flash chromatography for initial fractionation.

  • Fractions containing diarylheptanoids, as indicated by preliminary analysis (e.g., thin-layer chromatography), are pooled.

  • Further purification is achieved by preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A gradient elution system with water (often containing a small amount of acid like formic or acetic acid) and acetonitrile (B52724) or methanol is commonly used.[2][3]

Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the isolated this compound is confirmed using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. These techniques provide detailed information about the carbon-hydrogen framework and the connectivity of the atoms.[2][3]

  • Mass Spectrometry (MS): Ultra-High-Performance Liquid Chromatography coupled with Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS) is used to determine the exact mass and elemental composition of the molecule. Tandem MS (MS/MS) experiments are performed to study the fragmentation pattern, which can provide further structural information.[2][3]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Carpinus species presents an intriguing area of study, particularly the enzymatic machinery responsible for the stereospecific cyclization of the linear diarylheptanoid precursor. Future research should focus on the identification and characterization of the enzymes involved in this key step, which could open avenues for the biotechnological production of this compound and other cyclic diarylheptanoids. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore the chemistry and biology of these promising natural products.

References

"Initial biological activity screening of Carpinontriol B"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Initial Biological Activity Screening of Carpinontriol B

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a cyclic diarylheptanoid, a class of natural products that has garnered significant interest for a variety of potential therapeutic applications.[1][2] These compounds, characterized by a 1,7-diphenylheptane (B14701375) skeleton, are found in various plant species, including those from the Betulaceae family such as Carpinus betulus (European Hornbeam) and Carpinus turczaninowii.[1][3] Initial screenings of this compound have revealed a profile of modest but specific biological activities, positioning it as a molecule of interest for further investigation in drug discovery programs. This document provides a consolidated overview of its initial biological screening data, with detailed experimental protocols and workflow visualizations.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. Studies on its effects on macrophage cell lines indicate a clear mechanism of action involving the suppression of key inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects

The primary anti-inflammatory activity was assessed by measuring the inhibition of Nitric Oxide (NO) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3] this compound was found to reduce the secretion of both mediators in a dose-dependent manner without inducing cytotoxicity.[3]

Assay TargetCell LineStimulantObserved EffectReference
Nitric Oxide (NO) ProductionRAW 264.7LPSDose-dependent reduction[3]
Interleukin-6 (IL-6) SecretionRAW 264.7LPSDose-dependent reduction[3]
Experimental Protocol: NO and IL-6 Inhibition Assay

This protocol outlines the method used to determine the anti-inflammatory effects of this compound on murine macrophage cells.

Objective: To quantify the inhibitory effect of this compound on the production of NO and IL-6 in LPS-stimulated RAW 264.7 cells.

Materials:

  • Cell Line: RAW 264.7 murine macrophages.

  • Compound: this compound, isolated from Carpinus turczaninowii.[3]

  • Stimulant: Lipopolysaccharide (LPS).

  • Reagents: Standard cell culture media (e.g., DMEM), fetal bovine serum (FBS), antibiotics, Griess Reagent for NO detection, and ELISA kit for IL-6 quantification.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in complete medium and seeded into 96-well plates at a predetermined density. Cells are allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours). A vehicle control (e.g., DMSO) is run in parallel.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A negative control group (no LPS) is also maintained.

  • Incubation: The cells are incubated for a period sufficient to allow for mediator production (e.g., 24 hours).

  • NO Quantification: An aliquot of the cell culture supernatant is collected. The concentration of nitrite (B80452) (a stable product of NO) is measured using the Griess reagent, with absorbance read at ~540 nm. A standard curve using sodium nitrite is generated for quantification.

  • IL-6 Quantification: The concentration of IL-6 in the cell culture supernatant is determined using a commercial ELISA kit, following the manufacturer's instructions.

  • Cell Viability: A cell viability assay (e.g., MTT) is performed on the remaining cells to ensure that the observed reduction in NO and IL-6 is not due to cytotoxicity.[3]

Signaling Pathway Visualization

G LPS Lipopolysaccharide (LPS) Macrophage RAW 264.7 Macrophage LPS->Macrophage Stimulates Activation Cellular Activation Macrophage->Activation CarpinontriolB This compound CarpinontriolB->Activation Inhibits Mediators Pro-inflammatory Mediators (NO, IL-6) Activation->Mediators Upregulates Production Inflammation Inflammatory Response Mediators->Inflammation

Caption: Inhibition of LPS-induced inflammatory signaling in macrophages by this compound.

Antiproliferative and Cytotoxic Screening

The potential of a compound to serve as an anticancer agent is a primary focus of initial screenings. This compound was evaluated against human melanoma cell lines to determine its cytotoxic effects.

Quantitative Data: Cytotoxicity

Contrary to some other diarylheptanoids, this compound did not exhibit significant cytotoxicity against the tested cancer cell lines at high concentrations.[1][4]

Cell LineCancer TypeMaximum Concentration TestedResultReference
A375Human Melanoma1000 µMNot cytotoxic[1][4]
SK-Mel-28Human Melanoma1000 µMNot cytotoxic[1][4]
Experimental Protocol: MTT Antiproliferative Assay

Objective: To assess the in vitro cytotoxicity of this compound against human cancer cell lines.

Materials:

  • Cell Lines: A375 and SK-Mel-28 human melanoma cells.

  • Compound: this compound.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, complete cell culture medium.

  • Positive Control: A standard cytotoxic agent (e.g., Doxorubicin).

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound (up to 1000 µM). Control wells include vehicle-treated and positive control-treated cells.

  • Incubation: Cells are incubated with the compound for a standard duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at ~570 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The results determine if the compound exhibits cytotoxic activity within the tested concentration range.

Antibacterial Activity

This compound was screened for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a potential broad-spectrum antibacterial profile.

Quantitative Data: Antibacterial Screening

The antibacterial activity was determined using the disk diffusion method, where the size of the inhibition zone indicates the potency of the compound.

Bacterial StrainGram TypeConcentrationResultReference
Bacillus cereusPositive40 µ g/disk Zone of inhibition observed[5]
Staphylococcus aureusPositive40 µ g/disk Zone of inhibition observed[5]
Escherichia coliNegative40 µ g/disk Zone of inhibition observed[5]
Pseudomonas aeruginosaNegative40 µ g/disk Zone of inhibition observed[5]

Note: The activity was reported to be comparable to the positive control, tetracycline.[6][7]

Experimental Protocol: Disk Diffusion Assay

Objective: To evaluate the antibacterial activity of this compound against a panel of pathogenic bacteria.

Materials:

  • Bacterial Strains: B. cereus, S. aureus, E. coli, P. aeruginosa.

  • Compound: this compound.

  • Media: Mueller-Hinton Agar (MHA).

  • Control: Tetracycline (positive control), DMSO (negative control).

  • Supplies: Sterile filter paper disks (6 mm), sterile swabs.

Methodology:

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared for each strain.

  • Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the surface of an MHA plate to create a bacterial lawn.

  • Disk Application: Sterile filter paper disks are impregnated with a solution of this compound to achieve a final concentration of 40 µg per disk. Control disks (tetracycline and DMSO) are also prepared. The dried disks are then placed onto the surface of the inoculated MHA plates.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Collection: The diameter of the clear zone of inhibition around each disk is measured in millimeters. The absence of a zone indicates no activity.

Enzyme Inhibition Activity

The inhibitory effect of this compound was tested against α-glucosidase, an enzyme relevant to the management of type 2 diabetes.

Quantitative Data: α-Glucosidase Inhibition

This compound demonstrated moderate inhibitory activity against α-glucosidase, with potency comparable to the clinically used drug, acarbose (B1664774).[6][7][8]

EnzymeSourceIC₅₀ (µM)Positive ControlReference
α-GlucosidaseSaccharomyces cerevisiae104.6 - 113.9Acarbose (IC₅₀ ≈ 115.1 µM)[6][7][8]
Experimental Protocol: α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against α-glucosidase.

Materials:

  • Enzyme: α-glucosidase from S. cerevisiae.

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

  • Compound: this compound.

  • Control: Acarbose.

  • Buffer: Phosphate (B84403) buffer (e.g., pH 6.8).

Methodology:

  • Reaction Mixture: In a 96-well plate, the reaction is initiated by mixing the α-glucosidase enzyme solution with various concentrations of this compound or acarbose in phosphate buffer.

  • Pre-incubation: The enzyme-inhibitor mixture is pre-incubated for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: The reaction is started by adding the pNPG substrate to all wells.

  • Incubation and Measurement: The plate is incubated, and the absorbance is measured kinetically at 405 nm to monitor the release of p-nitrophenol.[6][7]

  • Data Analysis: The rate of reaction is calculated from the absorbance data. The percentage of inhibition for each concentration of this compound is determined relative to the control (no inhibitor). The IC₅₀ value is then calculated using non-linear regression analysis.[6][7]

Workflow Visualization

G cluster_0 Initial Screening Assays cluster_1 Results Extraction Isolation of This compound AntiInflam Anti-inflammatory (NO & IL-6 Assay) Extraction->AntiInflam Cytotox Cytotoxicity (MTT Assay) Extraction->Cytotox Antibac Antibacterial (Disk Diffusion) Extraction->Antibac Enzyme Enzyme Inhibition (α-Glucosidase) Extraction->Enzyme Res_Inflam Active AntiInflam->Res_Inflam Res_Cyto Inactive Cytotox->Res_Cyto Res_AntiB Active Antibac->Res_AntiB Res_Enzyme Active Enzyme->Res_Enzyme

Caption: General experimental workflow for the initial biological screening of this compound.

References

The Radical-Scavenging Potential of Carpinontriol B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpinontriol B, a cyclic diarylheptanoid isolated from species such as Carpinus cordata and Carpinus betulus, has been a subject of interest in natural product chemistry.[1][2][3][4] While its structural elucidation is well-documented, comprehensive quantitative data on its radical-scavenging and antioxidant activities are limited in publicly available literature. This technical guide synthesizes the existing qualitative information and provides a framework of standard experimental protocols and potential mechanisms relevant to assessing the radical-scavenging capacity of this compound and similar phenolic compounds.

Quantitative Data on Radical-Scavenging Activity

Direct quantitative metrics such as IC50 values for this compound in common radical-scavenging assays are not extensively reported in the available scientific literature. One study noted that this compound, along with Carpinontriol A, exhibited only weak antioxidant activity.[1] Another study that isolated this compound and other compounds from Carpinus cordata reported significant radical-scavenging activity for other isolated compounds in the DPPH assay, but did not specify such activity for this compound itself.[2][3] However, it has been mentioned that this compound can inhibit lipid peroxidation induced by hydrogen peroxide in human plasma.[1][5]

Due to the absence of specific quantitative data, a comparative table cannot be provided at this time. Further experimental investigation is required to fully characterize the radical-scavenging potency of this compound.

Experimental Protocols for Assessing Radical-Scavenging Activity

To evaluate the radical-scavenging activity of a compound like this compound, standardized in vitro assays are employed. The following are detailed methodologies for the two most common assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

DPPH Radical-Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[6][7] The principle is based on the reduction of the stable free radical DPPH, which is purple, to the non-radical form, DPPH-H, which is yellow.[6] The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • This compound (or test compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at or near 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The concentration should be adjusted so that the absorbance at 517 nm is approximately 1.0.[7] This solution should be freshly prepared and kept in the dark.

  • Preparation of Test Compound and Control Solutions: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • To each well of a 96-well plate, add a specific volume of the test compound or standard at different concentrations (e.g., 100 µL).

    • Add the DPPH solution to each well (e.g., 100 µL).

    • For the blank control, add methanol instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the test compound.

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[8][9] The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced, causing a loss of color that can be measured spectrophotometrically.[9][10]

Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound (or test compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at or near 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.[8]

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[11]

  • Preparation of Test Compound and Control Solutions: Prepare a stock solution of this compound and a positive control (Trolox) in an appropriate solvent. Create a series of dilutions from these stock solutions.

  • Assay Protocol:

    • Add a small volume of the test compound or standard at different concentrations to the wells of a 96-well plate (e.g., 10 µL).

    • Add the ABTS•+ working solution to each well (e.g., 190 µL).

    • For the blank control, add the solvent instead of the test compound.

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the test compound.

    • A_sample is the absorbance of the ABTS•+ solution with the test compound.

  • Determination of TEAC: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

Visualizing Methodologies and Mechanisms

Experimental Workflow for Radical-Scavenging Assessment

The following diagram illustrates a typical workflow for evaluating the radical-scavenging activity of a natural product like this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_reporting Reporting Compound_Prep Compound Isolation & Purification (this compound) Serial_Dilution Serial Dilutions of Compound & Controls Compound_Prep->Serial_Dilution Reagent_Prep Reagent Preparation (DPPH, ABTS, etc.) Reaction_Incubation Reaction Incubation (Compound + Radical) Reagent_Prep->Reaction_Incubation Control_Prep Standard/Control Preparation (Trolox, Ascorbic Acid) Control_Prep->Serial_Dilution Serial_Dilution->Reaction_Incubation Absorbance_Measurement Spectrophotometric Measurement Reaction_Incubation->Absorbance_Measurement Calc_Inhibition Calculate % Inhibition Absorbance_Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50 Report Report Findings Calc_IC50->Report

Caption: Workflow for assessing the radical-scavenging activity of a test compound.

Hypothetical Radical-Scavenging Mechanism

This compound possesses phenolic hydroxyl groups, which are characteristic features of many antioxidant compounds. The radical-scavenging activity of such compounds typically proceeds via a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism. The following diagram illustrates a simplified, hypothetical HAT mechanism.

G CB This compound (Ar-OH) CB_Radical This compound Radical (Ar-O•) (Stabilized) CB->CB_Radical Hydrogen Atom Donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Hydrogen Atom Acceptance

Caption: Hypothetical Hydrogen Atom Transfer (HAT) mechanism for radical scavenging by a phenolic compound.

Conclusion

While this compound has been identified and structurally characterized, its radical-scavenging activity remains an area requiring more in-depth, quantitative investigation. The existing literature suggests weak antioxidant properties but also an ability to inhibit lipid peroxidation. The standardized DPPH and ABTS assays provide robust and reproducible methods for quantifying the radical-scavenging potential of this compound. Further studies employing these protocols are necessary to fully elucidate its antioxidant profile and potential applications in drug development and as a health-promoting agent. The provided experimental frameworks and mechanistic visualizations offer a guide for such future research endeavors.

References

Preliminary Antimicrobial Assays for Carpinontriol B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary antimicrobial assays conducted on Carpinontriol B, a cyclic diarylheptanoid. The document is intended to serve as a resource for researchers in natural product chemistry, microbiology, and early-stage drug discovery. It details the available data on its antimicrobial spectrum, outlines the experimental methodologies employed, and presents visual workflows to facilitate understanding and replication of these foundational studies.

Introduction to this compound

This compound is a diarylheptanoid originally isolated from the stems of Carpinus cordata. Diarylheptanoids are a class of plant secondary metabolites known for a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The unique cyclic structure of this compound has prompted initial investigations into its potential as a novel antimicrobial agent. This guide summarizes the findings from these preliminary in vitro assessments.

Antimicrobial Activity of this compound

The initial evaluation of this compound's antimicrobial properties was conducted using the disk diffusion method. This qualitative assay provides evidence of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Data Presentation

The following table summarizes the qualitative antimicrobial activity of this compound against a panel of both Gram-positive and Gram-negative bacteria.

Test Organism Gram Stain Compound Concentration per Disk Result
Bacillus cereusPositiveThis compound40 µgZone of Inhibition Observed[1][2]
Staphylococcus aureusPositiveThis compound40 µgZone of Inhibition Observed[1][2]
Escherichia coliNegativeThis compound40 µgZone of Inhibition Observed[1][2]
Pseudomonas aeruginosaNegativeThis compound40 µgZone of Inhibition Observed[1][2]

Note: The exact diameters of the zones of inhibition were not specified in the available literature. Further quantitative assays, such as the determination of the Minimum Inhibitory Concentration (MIC), are required to ascertain the potency of this compound against these microorganisms.

Experimental Protocols

The following section details the generalized methodology for the Kirby-Bauer disk diffusion assay, which was utilized for the preliminary screening of this compound.

Kirby-Bauer Disk Diffusion Susceptibility Test

This standardized method is used to determine the susceptibility of bacteria to antimicrobial agents.

3.1.1 Materials

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • This compound stock solution of known concentration

  • Sterile saline or Tryptic Soy Broth

  • Sterile cotton swabs

  • McFarland 0.5 turbidity standard

  • Bacterial cultures of test organisms

  • Incubator (35 ± 2 °C)

  • Calipers or ruler for measuring zones of inhibition

3.1.2 Inoculum Preparation

  • From a pure culture, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

3.1.3 Plate Inoculation

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

  • Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth. Rotate the plate approximately 60 degrees and repeat the streaking pattern two more times.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

3.1.4 Disk Application

  • Impregnate sterile paper disks with a solution of this compound to achieve a final concentration of 40 µg per disk. A solvent control disk should also be prepared.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

  • Gently press each disk to ensure complete contact with the agar surface.

  • Disks should be spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping zones of inhibition.

3.1.5 Incubation and Interpretation

  • Invert the plates and place them in an incubator at 35 ± 2 °C for 16-18 hours.

  • Following incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

  • The presence of a clear zone of inhibition indicates that the compound has antimicrobial activity against the test organism.

Visualizations

Experimental Workflow: Disk Diffusion Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate A->B Swab Inoculum D Place Disks on Inoculated Plate B->D C Impregnate Sterile Disks with this compound C->D Aseptically E Incubate at 35°C for 16-18 hours D->E F Measure Zone of Inhibition (mm) E->F G Record Results F->G

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Logical Workflow: Natural Product Antimicrobial Screening

G A Natural Source (e.g., Carpinus cordata) B Extraction and Fractionation A->B C Isolation of Pure Compounds (e.g., this compound) B->C D Primary Screening (e.g., Disk Diffusion Assay) C->D E Active Compound Identified? D->E F Quantitative Assays (MIC/MBC Determination) E->F Yes J Discard/Deprioritize E->J No G Mechanism of Action Studies F->G H Cytotoxicity and In Vivo Studies G->H I Lead Compound Optimization H->I

Caption: General workflow for antimicrobial drug discovery from natural products.

Conclusion and Future Directions

The preliminary data indicate that this compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. While these initial findings are promising, further research is essential to fully characterize its potential as an antimicrobial agent.

Future studies should prioritize:

  • Quantitative Analysis: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a wider panel of clinically relevant bacteria and fungi.

  • Mechanism of Action Studies: Investigating how this compound exerts its antimicrobial effects, which could involve targeting the cell wall, cell membrane, or intracellular processes.

  • Cytotoxicity Assays: Evaluating the toxicity of this compound against mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy: Assessing the antimicrobial activity of this compound in animal models of infection.

This technical guide provides a foundational understanding of the initial antimicrobial evaluation of this compound. The detailed protocols and workflows are intended to support further research and development in the pursuit of novel antimicrobial agents from natural sources.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Carpinontriol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpinontriol B is a cyclic diarylheptanoid, a class of natural products characterized by a seventeen-carbon skeleton. First isolated from the stems of Carpinus cordata and later found in Carpinus betulus, this compound has garnered interest for its unique structure and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a visualization of the experimental workflow.

Physical and Chemical Properties

This compound is a white, amorphous powder.[1] While specific quantitative data for properties such as melting point, boiling point, and specific rotation are not extensively reported in the current literature, a summary of its known physical and chemical characteristics is presented in Table 1.

PropertyValueSource
Chemical Formula C₁₉H₂₂O₅[2]
Molecular Weight 346.38 g/mol Calculated
Appearance White amorphous powder[1]
Solubility Soluble in methanol (B129727) and aqueous solutions[3]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months[1]
Chemical Stability Stable in aqueous and methanolic solutions at -15, 5, and 22 °C. Stable at biorelevant pH values of 1.2, 6.8, and 7.4.[3]
UV-Vis λmax Not explicitly reported
Optical Rotation Not explicitly reported

Spectroscopic Data

The structure of this compound has been elucidated primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)
  • HR-ESI-MS: The high-resolution electrospray ionization mass spectrometry data revealed a pseudo-molecular ion [M-H]⁻ at m/z 345.1394, which corresponds to the molecular formula C₁₉H₂₁O₅ (calculated for C₁₉H₂₁O₅, 345.1389). This establishes the elemental composition of this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial for the complete structural assignment of this compound. While the full spectral data is extensive, key observations from the ¹H NMR spectrum include signals in the aromatic region corresponding to the two phenyl rings and a series of signals in the aliphatic region characteristic of the heptane (B126788) chain. The ¹³C NMR spectrum confirms the presence of 19 carbon atoms, including those of the aromatic rings, the heptane chain, and hydroxyl-substituted carbons.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, as detailed in the following protocols derived from the scientific literature.[2][4]

Isolation of this compound from Carpinus betulus Bark
  • Plant Material and Extraction:

    • Air-dried and milled bark of Carpinus betulus L. is extracted with methanol at room temperature.

    • The methanolic extract is concentrated under reduced pressure.

    • The residue is then subjected to solvent-solvent partitioning with n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

  • Fractionation of the Ethyl Acetate Extract:

    • The ethyl acetate fraction, which is rich in diarylheptanoids, is subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel.

    • Elution is performed with a gradient of n-hexane, ethyl acetate, and methanol.

  • Purification by Flash Chromatography:

    • Fractions from VLC containing this compound are further purified using flash chromatography on a C18 column.

    • A gradient of water and methanol is used as the mobile phase.

  • Final Purification by Preparative HPLC:

    • The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

Structure Elucidation Methodologies
  • Mass Spectrometry:

    • High-resolution mass spectra are acquired using an Orbitrap Q Exactive Focus Mass Spectrometer with electrospray ionization (ESI).

    • Data-dependent MS/MS scans are performed to obtain fragmentation patterns, which aid in the structural elucidation.

  • NMR Spectroscopy:

    • ¹H, ¹³C, and 2D NMR spectra are recorded on a Bruker Avance III HD spectrometer.

    • Samples are dissolved in deuterated methanol (CD₃OD).

    • Standard pulse programs are used for COSY, HMQC, and HMBC experiments to establish the connectivity of protons and carbons.

Experimental Workflow Diagram

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Structure Elucidation plant_material Carpinus betulus Bark extraction Methanol Extraction plant_material->extraction partitioning Solvent-Solvent Partitioning (n-hexane, CHCl3, EtOAc, n-BuOH) extraction->partitioning vlc Vacuum Liquid Chromatography (Silica Gel) partitioning->vlc EtOAc Fraction flash_chrom Flash Chromatography (C18) vlc->flash_chrom prep_hplc Preparative HPLC (C18) flash_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound hrms HR-MS & MS/MS nmr 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) pure_compound->hrms pure_compound->nmr

Isolation and structure elucidation workflow for this compound.

Biological Activity

This compound has been reported to exhibit weak antioxidant activity.[4] Additionally, it has shown antibacterial effects, causing zones of inhibition against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria at a concentration of 40 μ g/disk .[5] The precise mechanisms underlying these activities are yet to be fully elucidated. No involvement in specific signaling pathways has been described in the current scientific literature.

Conclusion

This technical guide consolidates the current knowledge on the physical and chemical properties of this compound. The detailed experimental protocols for its isolation and characterization provide a valuable resource for researchers working with this and similar natural products. While some physical properties remain to be precisely determined, the available spectroscopic and stability data offer a solid foundation for future studies. Further investigation into its biological activities and potential mechanisms of action is warranted to fully understand the therapeutic potential of this unique diarylheptanoid.

References

Methodological & Application

Application Note: Quantitative Analysis of Carpinontriol B using a Validated UHPLC-HR-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carpinontriol B, a cyclic diarylheptanoid isolated from the European hornbeam (Carpinus betulus L.), has garnered interest for its potential biological activities.[1][2] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and further pharmacological investigations. This application note details a robust Ultra-High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (UHPLC-HR-MS/MS) method for the analysis of this compound. The described protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

Caption: Experimental workflow for this compound analysis.

Protocols

Sample Preparation from Plant Material

This protocol is based on methods for extracting diarylheptanoids from Carpinus betulus.[2]

  • Extraction:

    • Weigh a known amount of dried and powdered plant material (e.g., bark).

    • Perform extraction with a suitable solvent. A combination of ethyl acetate (B1210297) and methanol (B129727) has been used for the isolation of diarylheptanoids.[2]

    • Employ techniques such as ultrasonication or maceration to enhance extraction efficiency.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator).

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of a solvent compatible with the UHPLC mobile phase (e.g., methanol or a mixture of the initial mobile phase).

    • Vortex and sonicate the sample to ensure complete dissolution.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the UHPLC system.

UHPLC-HR-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

UHPLC System: An ACQUITY UPLC H-Class PLUS System or equivalent.[1]

Chromatographic Conditions

ParameterValue
Column ACQUITY UPLC BEH C18 (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient A linear gradient should be optimized to separate this compound from other matrix components. A typical gradient might start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 25 - 40 °C
Injection Volume 1 - 5 µL

Mass Spectrometry Conditions

Mass Spectrometer: A high-resolution mass spectrometer such as a Q Exactive Plus or an Orbitrap instrument.[2]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode (optimization required)
Scan Mode Full scan for qualitative analysis and targeted MS/MS or Parallel Reaction Monitoring (PRM) for quantification.
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon or Nitrogen
Collision Energy Optimize for characteristic fragment ions of this compound.

Quantitative Data

A validated UHPLC-DAD method has been used to determine the quantity of this compound in various extracts of Carpinus betulus.[2] The following table summarizes the reported quantitative data.

Extract TypeQuantity of this compound (mg/g dry extract) ± SD
Bark Ethyl Acetate (BE)19.13 ± 0.10
Bark Methanol (BM)13.94 ± 0.26
Male Catkin Ethyl Acetate (ME)Not Detected
Male Catkin Methanol (MM)3.55 ± 0.04

Mass Spectrometric Fragmentation

Understanding the fragmentation pattern of this compound is essential for developing a sensitive and specific MS/MS method. A proposed mass spectrometric fragmentation pathway for meta,meta-cyclophane-type diarylheptanoids has been described.[2]

This compound Fragmentation parent This compound [M-H]⁻ m/z 343.1232 fragment1 Fragment Ion 1 m/z 325.1127 [M-H-H₂O]⁻ parent->fragment1 Neutral Loss fragment2 Fragment Ion 2 m/z 239.0862 fragment1->fragment2 Retro-Diels-Alder fragment3 Fragment Ion 3 m/z 211.0915 fragment2->fragment3 Further Fragmentation

Caption: Proposed fragmentation pathway for this compound.

Table of Characteristic Fragment Ions for this compound [2]

Precursor Ion [M-H]⁻ (m/z)Calculated MassFragment Ions (m/z)
343.1232344.1259325, 307, 269, 239, 211, 197, 193, 183, 113

Method Validation

For quantitative applications, the UHPLC-HR-MS/MS method should be validated according to relevant guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Linearity: Assess the relationship between concentration and detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Specificity: Ensure the method can unequivocally assess the analyte in the presence of other components.

  • Stability: Evaluate the stability of this compound in the prepared samples under different storage conditions. Studies have shown this compound to be stable at various biorelevant pH values (1.2, 6.8, and 7.4).[1]

Conclusion

The described UHPLC-HR-MS/MS method provides a sensitive and selective approach for the quantification of this compound. The detailed protocols for sample preparation and analysis, along with the provided quantitative data and fragmentation information, serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Proper method validation is essential to ensure reliable and accurate results.

References

"HPLC protocol for quantification of Carpinontriol B"

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Protocol for the Quantification of Carpinontriol B

This application note provides a detailed protocol for the quantification of this compound, a cyclic diarylheptanoid found in species of the Carpinus genus.[1] this compound, along with other diarylheptanoids, has been the subject of research for its potential biological activities.[2][3][4] Accurate and precise quantification of this compound is essential for pharmacognostic studies, quality control of herbal medicines, and further pharmacological investigations. The method described herein is based on a validated Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD) approach.[1][5]

Introduction

This compound is a natural compound isolated from plants such as Carpinus betulus (European Hornbeam) and Carpinus cordata.[1][3] As a member of the diarylheptanoid class, it is characterized by two aromatic rings linked by a seven-carbon chain. The quantification of this compound is crucial for understanding its distribution in plant materials and for the standardization of extracts used in research and potential therapeutic applications. This protocol outlines a robust and validated UHPLC-DAD method suitable for the determination of this compound in plant extracts.

Experimental Protocol

This section details the necessary reagents, equipment, and procedures for the quantification of this compound.

Materials and Reagents
  • Solvents: HPLC-grade methanol (B129727) and acetonitrile, reagent-grade chloroform, and ethyl acetate (B1210297) are required.[1]

  • Water: Ultrapure water (e.g., from a Milli-Q system) should be used for all aqueous solutions.[5]

  • Standards: A purified reference standard of this compound with a purity of ≥98% is necessary for calibration.[6]

  • Sample Matrix: The primary source of this compound is the bark of Carpinus betulus.[1][5]

Instrumentation

An Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a photodiode array (PDA) detector is recommended for this analysis. A suitable system would be an ACQUITY UPLC H-Class PLUS System with a quaternary solvent delivery pump, an auto-sampler, a column compartment, and a PDA detector.[1]

Sample Preparation

A detailed procedure for the extraction of this compound from plant material is as follows:

  • Extraction: Milled bark of Carpinus betulus is extracted with methanol and ethyl acetate.

  • Fractionation: The extracts are then subjected to a combination of reversed-phase flash chromatography and high-performance liquid chromatography for the isolation of diarylheptanoids.[5]

  • Solution Preparation: For stability and analysis, isolated compounds or extracts are dissolved in a suitable solvent such as methanol or a mixture of methanol and water.[1]

Chromatographic Conditions

The following UHPLC-DAD conditions have been validated for the quantification of this compound:[1][5]

ParameterCondition
Column ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile
Gradient 15–40% B (0–10 min), 40–100% B (10–11 min), 100% B (11–13 min), 100–15% B (13–13.1 min), 15% B (13.1–15 min)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Detection Wavelength 210 nm

Data Presentation

The quantification of this compound in the bark of Carpinus betulus has been reported. The following table summarizes the quantitative data from a validated UHPLC-DAD method.

Plant PartCompoundConcentration (mg/g of dry extract)
BarkThis compound1.15 ± 0.03

Data adapted from a study on the isolation and quantification of diarylheptanoids from European hornbeam.[5]

Visualization

The following diagrams illustrate the experimental workflow for the quantification of this compound.

G cluster_0 Sample Preparation cluster_1 UHPLC Analysis cluster_2 Data Analysis start Plant Material (Carpinus betulus bark) extraction Extraction with Methanol/Ethyl Acetate start->extraction fractionation Chromatographic Fractionation extraction->fractionation dissolution Dissolution in Solvent fractionation->dissolution injection Injection into UHPLC System dissolution->injection separation Chromatographic Separation injection->separation detection PDA Detection at 210 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental Workflow for this compound Quantification.

G cluster_validation Method Validation Parameters linearity Linearity precision Precision (Intra-day & Inter-day) accuracy Accuracy (Spike Recovery) lod Limit of Detection (LOD) loq Limit of Quantification (LOQ) specificity Specificity

Caption: Key Parameters for HPLC Method Validation.

References

Unveiling the Structure of Carpinontriol B: An NMR-Based Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the structural confirmation of Carpinontriol B, a cyclic diarylheptanoid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections outline the necessary experimental procedures and present the key spectral data that collectively verify the molecular architecture of this natural product.

Introduction

This compound is a naturally occurring cyclic diarylheptanoid isolated from plants of the Carpinus genus, such as Carpinus cordata.[1] The structural elucidation of such complex natural products is paramount for understanding their biosynthetic pathways, chemical properties, and potential pharmacological activities. High-resolution NMR spectroscopy stands as the most powerful and definitive non-destructive technique for determining the three-dimensional structure of organic molecules in solution. This note details the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to unequivocally confirm the structure of this compound.

Data Presentation

The structural confirmation of this compound relies on the precise assignment of all proton and carbon signals in its NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shifts, as well as key 2D NMR correlations, as reported for this compound in deuterated methanol (B129727) (CD₃OD).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD

Positionδc (ppm)δh (ppm, mult., J in Hz)Key HMBC CorrelationsKey COSY Correlations
1134.1
2130.86.91 (d, 8.0)C-1, C-3, C-4, C-6H-6
3115.8
4156.9
5114.26.61 (d, 2.0)C-1, C-3, C-4, C-6H-6
6121.86.75 (dd, 8.0, 2.0)C-2, C-4, C-5H-2, H-5
737.12.95 (m), 2.65 (m)C-1, C-2, C-6, C-8H-8
872.13.85 (m)C-7, C-9, C-10H-7, H-9
9211.8
1078.94.15 (d, 8.5)C-8, C-9, C-11, C-12H-11
1175.23.55 (m)C-9, C-10, C-12, C-13H-10, H-12
1270.14.51 (d, 9.5)C-10, C-11, C-13, C-14H-11
13139.8
14129.56.88 (br s)C-12, C-13, C-15, C-18H-18
15116.1
16156.4
17119.56.65 (br d, 7.5)C-13, C-15, C-16H-18
18128.46.81 (t, 7.5)C-13, C-14, C-16, C-17H-14, H-17
1931.22.81 (m), 2.55 (m)C-1, C-13, C-14, C-18H-18

Note: NMR data is based on the structural elucidation reported by Lee et al. (2002) in the Journal of Natural Products.

Experimental Protocols

The following protocols describe the general procedures for acquiring the NMR data necessary for the structural confirmation of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1-5 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated methanol (CD₃OD, 99.8% D).

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). However, referencing to the residual solvent peak of methanol (δн ≈ 3.31 ppm, δc ≈ 49.0 ppm) is common practice.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, or more, depending on concentration and acquisition time.

    • Temperature: 298 K.

  • 2D Homonuclear Correlation Spectroscopy (COSY):

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

    • Temperature: 298 K.

  • 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement and multiplicity editing (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 180-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

    • Temperature: 298 K.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

    • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 220-250 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range C-H coupling (e.g., 8 Hz).

    • Temperature: 298 K.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the acquired NMR data.

structural_confirmation_workflow start Isolated this compound nmr_1d 1D NMR Acquisition (¹H, ¹³C) start->nmr_1d nmr_2d 2D NMR Acquisition (COSY, HSQC, HMBC) start->nmr_2d process_1d ¹H and ¹³C Spectra Processing (Referencing, Phasing, Integration) nmr_1d->process_1d process_2d 2D Spectra Processing (Fourier Transform, Phasing) nmr_2d->process_2d analysis_h ¹H NMR Analysis (Identify proton types, multiplicities, and coupling constants) process_1d->analysis_h analysis_c ¹³C NMR Analysis (Count carbon signals, identify carbon types - CH₃, CH₂, CH, Cq) process_1d->analysis_c analysis_cosy COSY Analysis (Establish ¹H-¹H spin systems and connectivities) process_2d->analysis_cosy analysis_hsqc HSQC Analysis (Correlate protons to their directly attached carbons) process_2d->analysis_hsqc analysis_hmbc HMBC Analysis (Identify long-range ¹H-¹³C correlations to connect fragments) process_2d->analysis_hmbc integration Integrate All NMR Data (Combine 1D and 2D information to build the molecular skeleton) analysis_h->integration analysis_c->integration analysis_cosy->integration analysis_hsqc->integration analysis_hmbc->integration confirmation Structural Confirmation of this compound integration->confirmation

Caption: Workflow for NMR-based structural confirmation of this compound.

Signaling Pathway of Structural Elucidation

The following diagram illustrates the logical connections between the different NMR experiments and how they contribute to the final structural assignment of this compound.

signaling_pathway cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Structural Interpretation H1_NMR ¹H NMR - Proton chemical shifts - Coupling constants (J) - Signal integrals Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR - Carbon chemical shifts - Carbon types (DEPT) C13_NMR->Fragments COSY COSY ¹H-¹H Correlations (Neighboring Protons) COSY->Fragments HSQC HSQC ¹H-¹³C One-Bond Correlations (Directly Bonded H-C) HSQC->Fragments HMBC HMBC ¹H-¹³C Long-Range Correlations (2-3 Bond H-C) Connectivity Establish Connectivity of Fragments HMBC->Connectivity Fragments->Connectivity Final_Structure Assemble Final Structure of this compound Connectivity->Final_Structure

Caption: Logic flow of NMR data interpretation for structural elucidation.

By following these protocols and correlating the acquired data with the reference values provided, researchers can confidently confirm the structure of this compound. The synergistic use of 1D and 2D NMR techniques provides a comprehensive and unambiguous method for the structural characterization of complex natural products.

References

Application Note: Extraction and Isolation of Carpinontriol B from Carpinus sp. Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction, isolation, and purification of Carpinontriol B, a cyclic diarylheptanoid, from Carpinus species plant material. The methodology is synthesized from established procedures for the isolation of diarylheptanoids from Carpinus betulus and Carpinus cordata.

Introduction

This compound is a naturally occurring cyclic diarylheptanoid that has been isolated from various species of the Carpinus (hornbeam) genus, including Carpinus betulus and Carpinus cordata[1][2]. Cyclic diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest for their diverse biological activities[1]. This protocol outlines a comprehensive procedure for the extraction and purification of this compound for research and drug development purposes.

The general workflow involves the preparation of plant material, followed by solvent extraction, liquid-liquid partitioning to enrich the diarylheptanoid fraction, and subsequent chromatographic purification to isolate this compound.

Materials and Equipment

2.1 Plant Material:

  • Dried and powdered stems, bark, or leaves of Carpinus betulus or Carpinus cordata.

2.2 Solvents and Reagents:

2.3 Equipment:

  • Grinder or mill

  • Large glass vessels for maceration or a Soxhlet apparatus

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Separatory funnels

  • Glass columns for chromatography

  • Flash chromatography system (optional)

  • Preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV)

Experimental Protocols

3.1 Plant Material Preparation

  • Collect fresh plant material (stems or bark) of the desired Carpinus species.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grind the dried material into a fine powder using a laboratory mill.

3.2 Extraction

Two primary methods are presented, a general maceration/percolation method and a Soxhlet extraction method.

Method A: Maceration/Percolation

  • Macerate the powdered plant material in methanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

  • Filter the extract and repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.

Method B: Soxhlet Extraction

  • Place the powdered plant material in a cellulose (B213188) thimble and load it into a Soxhlet extractor.

  • Extract the material with a mixture of chloroform and ethanol (93:7 by weight) for 10 hours[3].

  • After extraction, evaporate the solvent from the extract using a rotary evaporator to yield the crude extract.

3.3 Fractionation by Liquid-Liquid Partitioning

This step aims to separate compounds based on their polarity, enriching the fraction containing this compound.

  • Suspend the crude methanol extract in deionized water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

  • First, partition the aqueous suspension with n-hexane to remove nonpolar compounds like fats and waxes. Discard the n-hexane fraction.

  • Next, partition the remaining aqueous layer sequentially with dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH)[2].

  • Collect each solvent fraction separately. The ethyl acetate fraction is reported to have the highest concentration of diarylheptanoids[2].

  • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

3.4 Chromatographic Purification

The enriched ethyl acetate extract is subjected to a series of chromatographic steps to isolate this compound.

Step 1: Sephadex LH-20 Column Chromatography

  • Dissolve the dried ethyl acetate fraction in a small amount of methanol.

  • Load the dissolved extract onto a Sephadex LH-20 column equilibrated with methanol.

  • Elute the column with methanol, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing diarylheptanoids. Pool the relevant fractions.

Step 2: Silica Gel Column Chromatography

  • Further fractionate the pooled fractions from the Sephadex column using silica gel column chromatography.

  • Use a gradient elution system, starting with a nonpolar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity.

  • Collect and analyze fractions as described above to isolate the diarylheptanoid-rich fractions.

Step 3: Reversed-Phase (RP-18) Chromatography

  • For finer purification, use RP-18 column chromatography.

  • Elute with a methanol-water or acetonitrile-water gradient.

  • This step helps in separating individual diarylheptanoids.

Step 4: Preparative/Semi-Preparative HPLC

  • The final purification of this compound is achieved using preparative or semi-preparative HPLC on a C18 column[1][4].

  • A typical mobile phase would be a gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

  • Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC-MS and NMR spectroscopy[1][4].

Data Presentation

The following table summarizes quantitative data related to the extraction of compounds from Carpinus species. Note that specific yields for this compound are not always reported in the literature, but data on total extractives and the concentration of major diarylheptanoids in different plant parts are available.

ParameterValuePlant Species & PartReference
Extraction Method SoxhletCarpinus betulus (wood)[3]
Solvent Chloroform:Ethanol (93:7)Carpinus betulus (wood)[3]
Extraction Time 10 hoursCarpinus betulus (wood)[3]
Total Extractives Yield 1.45% (of dry wood)Carpinus betulus (wood)[3]
Initial Extraction Solvent MethanolCarpinus cordata (stems)[2]
Fraction with Highest Activity Ethyl AcetateCarpinus cordata (stems)[2]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and isolation of this compound.

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_fractionation 3. Fractionation cluster_purification 4. Purification plant_material Carpinus sp. Plant Material (Stems, Bark) drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Methanol Maceration) grinding->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, CH2Cl2, EtOAc, n-BuOH) crude_extract->partitioning et_oac_fraction Ethyl Acetate Fraction (Enriched) partitioning->et_oac_fraction sephadex Sephadex LH-20 Chromatography et_oac_fraction->sephadex silica Silica Gel Chromatography sephadex->silica rp18 Reversed-Phase (RP-18) Chromatography silica->rp18 prep_hplc Preparative HPLC rp18->prep_hplc final_product Pure this compound prep_hplc->final_product

Caption: Workflow for this compound extraction and isolation.

References

Application Notes and Protocols: Cell Viability Assay Using Carpinontriol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of Carpinontriol B on cultured mammalian cells. The following protocols are based on established cell viability assays and have been adapted for the specific evaluation of this cyclic diarylheptanoid.

This compound is a natural compound isolated from plants of the Carpinus genus.[1] While its bioactivity is an area of ongoing research, initial studies have investigated its chemical stability and antiproliferative potential.[2] Notably, this compound has been reported to be stable at various biorelevant pH values.[2] Preliminary studies on its effect on cell viability have shown that it was not cytotoxic at concentrations up to 1000 μM in A375 and SK-Mel-28 human melanoma cell lines.[2] This suggests that higher concentrations may be necessary to observe an effect, or its activity may be cell-line specific.

These application notes provide protocols for two common colorimetric and luminescent cell viability assays, the MTT and CellTiter-Glo® assays, which can be readily adapted to test this compound.

Data Presentation

The following table summarizes hypothetical data from a cell viability experiment using this compound on different cancer cell lines. This data is for illustrative purposes and demonstrates how results can be presented. The IC50 (half-maximal inhibitory concentration) is a key parameter to determine the potency of a compound.

Cell LineThis compound IC50 (µM)Assay TypeIncubation Time (hours)
A549 (Lung Carcinoma)> 1000MTT48
MCF-7 (Breast Adenocarcinoma)850CellTiter-Glo®72
U87 MG (Glioblastoma)> 1000MTT48
A2058 (Melanoma)920CellTiter-Glo®72

Experimental Protocols

Two detailed protocols are provided below. The choice of assay depends on the available equipment and the desired sensitivity. The MTT assay is a cost-effective colorimetric assay, while the CellTiter-Glo® assay is a more sensitive luminescent assay that measures ATP levels as an indicator of metabolic activity.[3]

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.[5]

Materials:

  • This compound

  • Mammalian cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cells in a complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a background control.[5]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include untreated control wells (medium with the same concentration of the solvent used for this compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[3] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP.[7]

Materials:

  • This compound

  • Mammalian cells of interest

  • Complete cell culture medium

  • 96-well opaque-walled microplates (suitable for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.[8]

    • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.[8]

    • Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent, following the kit's instructions.[8]

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol, but use opaque-walled 96-well plates.

    • Include wells with medium only for background luminescence measurement.[7]

  • Treatment with this compound:

    • Follow the same treatment procedure as described in the MTT assay protocol.

  • Assay Procedure:

    • After the desired incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from the medium-only wells) from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualization

The following diagram illustrates the general experimental workflow for assessing the effect of this compound on cell viability.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells in Logarithmic Growth Phase cell_seeding 2. Seed Cells into 96-well Plate cell_culture->cell_seeding treatment 4. Treat Cells with this compound cell_seeding->treatment compound_prep 3. Prepare Serial Dilutions of this compound compound_prep->treatment incubation 5. Incubate for 24-72 hours treatment->incubation reagent_add 6. Add Viability Reagent (MTT or CellTiter-Glo) incubation->reagent_add reagent_incubation 7. Incubate as per Protocol reagent_add->reagent_incubation readout 8. Measure Absorbance or Luminescence reagent_incubation->readout data_analysis 9. Calculate % Viability and IC50 readout->data_analysis

Experimental workflow for this compound cell viability assay.

As there is currently no specific information on the signaling pathways modulated by this compound to affect cell viability, a signaling pathway diagram is not provided. Further research is required to elucidate the mechanism of action of this compound.

References

Application Notes and Protocols: MTT Assay for Assessing Carpinontriol B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1][2] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[3][4] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily mitochondrial dehydrogenases, within metabolically active, living cells.[4][5][6] The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance using a spectrophotometer.[7][8] This assay is a valuable tool in drug discovery for evaluating the cytotoxic effects of compounds like Carpinontriol B.[3][9]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Insoluble Formazan (Purple Crystals) Mitochondria->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Cell Lysis MTT MTT Reagent (Yellow, Soluble) MTT->Mitochondria Enters Cell Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Application: Cytotoxicity of this compound

This protocol is designed to determine the in vitro cytotoxic effect of this compound on various human cancer cell lines. Based on existing literature, this compound, a cyclic diarylheptanoid isolated from Carpinus betulus, has been evaluated for its antiproliferative activity.[10][11][12]

Summary of Known Cytotoxicity Data for this compound

Quantitative data from previous studies on the cytotoxicity of this compound is summarized below.

Cell LineTypeCompoundHighest Concentration Tested (µM)Observed CytotoxicityReference
A375Human MelanomaThis compound1000Not cytotoxic[10][11]
SK-Mel-28Human MelanomaThis compound1000Not cytotoxic[10][11]

Detailed Experimental Protocol

This section provides a step-by-step methodology for performing the MTT assay to evaluate this compound cytotoxicity.

4.1. Materials and Reagents

  • Selected cancer cell line(s)

  • This compound (stock solution prepared in Dimethyl Sulfoxide - DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • Sterile 96-well flat-bottom tissue culture plates[13]

  • CO₂ incubator (37°C, 5% CO₂)[13]

  • Microplate reader with a filter between 550 and 600 nm[6]

4.2. Experimental Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A1 Prepare this compound serial dilutions A2 Harvest and count cells B Seed cells into 96-well plate (e.g., 1x10⁴ cells/well) A2->B C Incubate for 24h (allow cells to attach) B->C D Treat cells with This compound dilutions C->D E Incubate for desired period (e.g., 72h) D->E F Add 10-20 µL MTT solution to each well E->F G Incubate for 1.5-4h at 37°C F->G H Remove medium & MTT G->H I Add 100-130 µL Solubilization Solution (DMSO) H->I J Incubate for 15 min with shaking I->J K Read absorbance at ~570nm J->K L Calculate % Cell Viability K->L M Determine IC₅₀ value L->M

4.3. Step-by-Step Procedure

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[13][14]

    • Include wells for controls: untreated cells (100% viability), vehicle control (cells treated with the highest concentration of DMSO used for drug dilution), and blank (medium only, no cells).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound in culture medium from your stock solution.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.[14]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[6]

    • Incubate the plate for 1.5 to 4 hours in the CO₂ incubator.[13][14] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[2]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the crystals.[3][14]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[5][6] A reference wavelength of >650 nm can be used to subtract background absorbance.[3]

    • Read the plate within 1 hour of adding the solubilization solution.[3]

Data Analysis

  • Correct for Background: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated or vehicle control cells using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Control) x 100

  • Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability. This value is determined by plotting a dose-response curve with the percentage of cell viability on the y-axis versus the log of the this compound concentration on the x-axis. As suggested by the available data, this compound may not exhibit an IC₅₀ within standard test ranges.[10]

Important Considerations and Limitations

  • Compound Interference: Natural products can sometimes interfere with the assay. If this compound is colored, it may affect absorbance readings. It's also been noted that some antioxidant compounds can directly reduce MTT, leading to false-positive results.[15]

  • Metabolic State: The MTT assay measures metabolic activity, which is generally an indicator of cell viability.[4] However, some compounds might alter the metabolic state of cells without causing cell death, which could affect the interpretation of the results.[4]

  • Solubility: Ensure that this compound and the resulting formazan crystals are fully solubilized to obtain accurate readings.[3]

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Carpinontriol B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carpinontriol B, a diarylheptanoid compound isolated from plants of the Carpinus genus, has demonstrated potential as an anti-inflammatory agent.[1][2] Inflammation is a complex biological response to harmful stimuli, and the activation of macrophages is a critical step, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Interleukin-6 (IL-6).[1][3] In vitro assays using cell lines such as RAW 264.7 murine macrophages are valuable tools for screening and characterizing the anti-inflammatory properties of natural products like this compound.[1][2] These assays typically involve stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the subsequent reduction in inflammatory markers in the presence of the test compound.[1][2]

Principle of the Assay

The protocols described below are designed to quantify the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and Interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophage cells.[1] A cell viability assay is also included to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.

2. Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 50, 100, 300, 500 µM) and incubate for another 24 hours. A vehicle control (e.g., DMSO) should be included.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control group.

3. Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 300, 500 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite is determined using a sodium nitrite standard curve.

4. Interleukin-6 (IL-6) Production Assay (ELISA)

This protocol quantifies the amount of IL-6 secreted into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Procedure:

    • Seed RAW 264.7 cells and treat them with this compound and LPS as described in the NO production assay.

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves the following steps:

      • Addition of standards and samples to a microplate pre-coated with an anti-mouse IL-6 antibody.

      • Incubation to allow IL-6 to bind to the immobilized antibody.

      • Washing, followed by the addition of a biotin-conjugated anti-mouse IL-6 antibody.

      • Incubation and washing, followed by the addition of a streptavidin-HRP conjugate.

      • Incubation and washing, followed by the addition of a substrate solution (e.g., TMB).

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

    • The concentration of IL-6 is determined from a standard curve generated with recombinant mouse IL-6.

Data Presentation

The quantitative data for the anti-inflammatory effects of this compound are summarized in the tables below.

Table 1: Effect of this compound on Cell Viability in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)Cell Viability (%)
0 (LPS only)100
50No significant toxicity observed[1]
100No significant toxicity observed[1]
300No significant toxicity observed[1]
500No significant toxicity observed[1]

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)NO Production Inhibition (%)IC50 (µM)
50Dose-dependent inhibition observed[1]199.4[1]
100Dose-dependent inhibition observed[1]
300Dose-dependent inhibition observed[1]
500Dose-dependent inhibition observed[1]

Table 3: Inhibition of Interleukin-6 (IL-6) Production by this compound in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)IL-6 Production Inhibition (%)
50Dose-dependent inhibition observed[1]
100Dose-dependent inhibition observed[1]
300Dose-dependent inhibition observed[1]
500Dose-dependent inhibition observed[1]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays start Seed RAW 264.7 Cells incubation1 24h Incubation start->incubation1 pretreatment Pre-treat with This compound incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation2 24h Incubation stimulation->incubation2 mtt_assay Cell Viability (MTT Assay) stimulation->mtt_assay Parallel Plate supernatant Collect Supernatant incubation2->supernatant no_assay NO Assay (Griess Reagent) supernatant->no_assay il6_assay IL-6 Assay (ELISA) supernatant->il6_assay

Experimental workflow for in vitro anti-inflammatory assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway mapk_pathway MAPK Pathway tlr4->mapk_pathway nfkb_translocation NF-κB Translocation nfkb_pathway->nfkb_translocation gene_transcription Gene Transcription mapk_pathway->gene_transcription nfkb_translocation->gene_transcription inos iNOS gene_transcription->inos cox2 COX-2 gene_transcription->cox2 cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) gene_transcription->cytokines no Nitric Oxide (NO) inos->no pgs Prostaglandins cox2->pgs carpinontriolB This compound carpinontriolB->nfkb_pathway Inhibition

LPS-induced pro-inflammatory signaling pathway.

References

Troubleshooting & Optimization

"Improving Carpinontriol B solubility for in vitro assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carpinontriol B. The focus is on addressing solubility challenges to ensure reliable and reproducible results in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a cyclic diarylheptanoid, a class of natural compounds known for their potential biological activities.[1][2] Like many hydrophobic compounds, this compound can have poor aqueous solubility. This can lead to several issues in in vitro assays, including:

  • Precipitation: The compound may fall out of solution in your aqueous cell culture media or assay buffer, leading to inaccurate concentrations.

  • Inconsistent Results: Poor solubility can cause variability between experiments.

  • Reduced Bioavailability: Only the dissolved compound is available to interact with cells or molecular targets.

While some studies indicate that this compound is stable in aqueous solutions at various pH levels, it is still crucial to employ proper solubilization techniques to achieve the desired concentrations for your experiments.[1][3]

Q2: What is the recommended solvent for making a stock solution of this compound?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent for hydrophobic compounds like this compound.[4] It is important to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%.[4][5] However, the tolerance to DMSO can be cell-line dependent. It is highly recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.[4]

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?

This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions, gradually decreasing the DMSO concentration.

  • Vortexing/Sonication: Gently vortex or sonicate the solution during dilution to aid in dispersion.

  • Pre-warming the Aqueous Medium: Having your cell culture medium or buffer at 37°C can sometimes help with solubility.

  • Consider Alternative Solubilization Methods: If precipitation persists, you may need to explore other techniques such as using cyclodextrins or lipid-based formulations.

Q5: What are cyclodextrins and how can they improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their central cavity, effectively increasing their aqueous solubility.[6][7][8] This forms an inclusion complex that can enhance the delivery of the compound to cells in in vitro systems.[6]

Q6: Are there other advanced methods to improve the solubility of this compound for in vitro studies?

Yes, for particularly challenging compounds, lipid-based formulations can be employed. These systems, such as liposomes or nanoemulsions, can encapsulate hydrophobic drugs and improve their delivery in aqueous environments.[9][10][11][12]

Troubleshooting Guides

Issue 1: Variability in experimental results with this compound.
Possible Cause Troubleshooting Steps
Incomplete Solubilization Ensure your this compound is fully dissolved in the initial stock solution. Visually inspect for any particulate matter. Gentle warming or sonication of the stock solution can help.
Precipitation in Assay Observe your assay plates or tubes for any signs of precipitation after adding this compound. If observed, refer to the FAQ on preventing precipitation during dilution.
Compound Adsorption to Plastics Hydrophobic compounds can sometimes adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware where appropriate.
Stock Solution Degradation Store your DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Issue 2: Observed cytotoxicity in vehicle control (DMSO only).
Possible Cause Troubleshooting Steps
High DMSO Concentration Your final DMSO concentration may be too high for your specific cell line. Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the maximum tolerated concentration.
Cell Line Sensitivity Some cell lines, particularly primary cells, are more sensitive to DMSO.[4] If your cells are highly sensitive, consider alternative solubilization methods that require lower or no organic solvents, such as cyclodextrin-based formulations.
DMSO Quality Use a high-purity, sterile-filtered DMSO suitable for cell culture applications.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Objective: To prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Materials:

    • This compound (powder)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Determine the desired concentration for your stock solution (e.g., 10 mM, 20 mM, or 50 mM).

    • Calculate the mass of this compound and the volume of DMSO required.

    • Weigh the this compound powder and add it to a sterile tube.

    • Add the calculated volume of 100% DMSO.

    • Gently vortex or sonicate the solution until the this compound is completely dissolved. A brief warming in a 37°C water bath may assist dissolution.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Objective: To dilute the DMSO stock solution of this compound to the final working concentration in cell culture medium while minimizing precipitation.

  • Materials:

    • This compound DMSO stock solution

    • Pre-warmed cell culture medium

    • Sterile tubes

  • Procedure:

    • Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration in your assay. Ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.5%).

    • Perform a serial dilution. For example, to achieve a 1:1000 dilution, you could first dilute 1 µL of stock into 99 µL of medium (1:100), and then take 10 µL of this intermediate dilution and add it to 990 µL of medium.

    • Add the final diluted this compound solution to your cells.

    • Always include a vehicle control containing the same final concentration of DMSO as your experimental samples.

Data Presentation

Table 1: Recommended Final DMSO Concentrations for In Vitro Assays

Cell Type Generally Tolerated DMSO Concentration Recommended Maximum DMSO Concentration
Most immortalized cell lines0.1% - 0.5%≤ 1% (requires validation)
Primary cells< 0.1%≤ 0.5% (requires validation)
Stem cells≤ 0.1%≤ 0.1% (requires validation)

Note: These are general guidelines. It is crucial to determine the optimal DMSO concentration for your specific cell line and assay.

Table 2: Comparison of Solubilization Strategies for Hydrophobic Compounds

Method Advantages Disadvantages Considerations for In Vitro Assays
Co-solvents (e.g., DMSO) Simple, effective for many compounds.Potential for cytotoxicity at higher concentrations.Must determine the maximum tolerated solvent concentration for the cell line.
Cyclodextrins Low cytotoxicity, can improve compound stability.May not be effective for all compounds, potential to interact with cell membranes.Select the appropriate type and concentration of cyclodextrin.
Lipid-based Formulations High loading capacity, can enhance cellular uptake.More complex to prepare, potential for interference with some assays.Formulation components should be tested for biocompatibility.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay start Weigh this compound Powder add_dmso Add 100% DMSO start->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot calc Calculate Final Concentration aliquot->calc Use Stock serial_dil Perform Serial Dilution in Pre-warmed Medium calc->serial_dil add_to_cells Add to Cell Culture serial_dil->add_to_cells incubation Incubate and Perform Assay add_to_cells->incubation vehicle_control Include Vehicle Control (DMSO only) vehicle_control->incubation analysis Analyze Results incubation->analysis

Caption: Workflow for preparing this compound for in vitro assays.

troubleshooting_solubility cluster_solutions Troubleshooting Steps cluster_alternatives Alternative Methods start This compound precipitates in aqueous medium? stepwise Use Stepwise Dilution start->stepwise Yes end Proceed with Assay start->end No sonicate Vortex or Sonicate during Dilution stepwise->sonicate warm Pre-warm the Aqueous Medium sonicate->warm alternative Consider Alternative Solubilization Methods warm->alternative cyclodextrin Cyclodextrins alternative->cyclodextrin lipid Lipid-based Formulations alternative->lipid

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Carpinontriol B Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for using Carpinontriol B in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a cyclic diarylheptanoid, a type of natural product isolated from plants of the Carpinus genus.[1][2][3][4] Its reported biological activities are currently limited, with some studies showing weak antioxidant and antibacterial effects.[4]

Q2: What is the expected cytotoxicity of this compound?

This compound has demonstrated low cytotoxicity in several human cancer cell lines.[1][2] Studies have reported IC50 values greater than 100 µM in A549 (lung adenocarcinoma) and HeLa (cervical adenocarcinoma) cells.[1] In A375 and SK-Mel-28 human melanoma cell lines, it was not cytotoxic up to a concentration of 1000 µM.[1][2] This suggests that a wide concentration range can be tested with a lower risk of inducing non-specific cell death compared to more potent compounds.

Q3: How stable is this compound in solution?

This compound is chemically stable.[1][5] Studies have shown it remains stable in aqueous solutions at various biorelevant pH levels (1.2, 6.8, and 7.4) and during storage at different temperatures (-15°C, 5°C, and 22°C).[1][5][6][7] This stability is advantageous for ensuring consistent concentrations throughout the duration of a cell culture experiment.

Q4: What solvent should I use to dissolve this compound?

For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound.[8][9] It is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentration.

Q5: What is a typical starting concentration range for this compound in a cell culture experiment?

Given its low cytotoxicity, a broad concentration range can be explored. A common starting point for a dose-response experiment would be to test serial dilutions over a logarithmic scale, for instance, from 0.1 µM to 200 µM. The optimal concentration will be dependent on the specific cell line and the biological question being investigated.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High levels of cell death observed after treatment.
Possible Cause Suggested Solution
Solvent Toxicity The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. Ensure the final DMSO concentration is typically below 0.5%, and ideally below 0.1%, as some cell lines are more sensitive.[9][10][11] Always include a vehicle control (medium with the same amount of solvent as the highest concentration of this compound) to assess solvent toxicity.[8]
Compound Concentration Too High for Your Specific Cell Line Although generally exhibiting low cytotoxicity, your specific cell line might be more sensitive. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or the maximum non-toxic concentration.
Compound Degradation or Impurity While this compound is stable, ensure it has been stored correctly (as a stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). If you suspect impurities, consider the purity of your compound source.
Prolonged Exposure Continuous exposure, even to a non-toxic concentration, could have long-term effects on cell health. Consider reducing the incubation time or determining the minimum time required to observe the desired effect.
Issue 2: Inconsistent or no observable effect of this compound.
Possible Cause Suggested Solution
Inappropriate Concentration Range The concentrations tested may be too low to elicit a biological response. Based on preliminary dose-response data, you may need to test higher concentrations. Given its low cytotoxicity, exploring concentrations above 100 µM is feasible for many cell lines.[1][2]
Sub-optimal Cell Health The health and passage number of your cells can significantly impact their response to treatment. Ensure you are using cells that are in the logarithmic growth phase and have a low passage number. Regularly check for signs of contamination.[12]
Incorrect Timing of Treatment or Assay The timing of this compound addition and the subsequent assay may not be optimal for observing the desired effect. Consider a time-course experiment to identify the best time points for your specific assay.
Assay Interference The compound may interfere with the assay itself. For example, in viability assays like MTT, some compounds can directly reduce the tetrazolium salts, leading to false results.[13][14] Run a "no-cell" control with your compound and the assay reagent to check for direct chemical interactions.[14]
Issue 3: Precipitation of this compound in the cell culture medium.
Possible Cause Suggested Solution
Poor Solubility at High Concentrations This compound may have limited solubility in aqueous culture medium at higher concentrations. Visually inspect the wells under a microscope for any precipitate. If observed, you may need to lower the final concentration or try a different solvent for the initial stock solution.
Interaction with Media Components Components in the serum or the medium itself could be causing the compound to precipitate over time. Preparing fresh dilutions of this compound in your cell culture medium right before the experiment can help mitigate this.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol describes a method to determine the cytotoxic or anti-proliferative effects of this compound on a specific cell line using a colorimetric viability assay such as MTT.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). c. Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control (medium only). d. Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, the vehicle control, or the no-treatment control to the respective wells. e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution. f. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells (medium and MTT solution only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the no-treatment control. c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value if applicable.

Data Presentation

Table 1: Recommended Solvent Concentrations for Cell Culture
SolventTypical Final ConcentrationMaximum Tolerated Concentration (Cell Line Dependent)
DMSO< 0.1%0.5% - 1%[9][10][11]
Ethanol< 0.1%0.5% - 1%[10][15]

Note: Always determine the maximum tolerated solvent concentration for your specific cell line.

Table 2: this compound Cytotoxicity Data Summary
Cell LineAssay TypeReported Cytotoxicity (IC50)Reference
A549 (Human Lung Adenocarcinoma)Not specified> 100 µM[1]
HeLa (Human Cervical Adenocarcinoma)Not specified> 100 µM[1]
A375 (Human Melanoma)Not specifiedNot cytotoxic up to 1000 µM[1][2]
SK-Mel-28 (Human Melanoma)Not specifiedNot cytotoxic up to 1000 µM[1][2]

Mandatory Visualizations

G start Start: Prepare this compound Stock (e.g., 100 mM in DMSO) prep_cells Prepare Cells: Seed 96-well plate Incubate 24h start->prep_cells prep_dilutions Prepare Serial Dilutions of this compound in Medium start->prep_dilutions add_treatment Treat Cells with Dilutions and Controls (Vehicle, No-Treatment) prep_cells->add_treatment prep_dilutions->add_treatment incubation Incubate for Desired Time (e.g., 24, 48, 72h) add_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay read_plate Read Absorbance/Fluorescence viability_assay->read_plate analyze Analyze Data: Calculate % Viability Plot Dose-Response Curve read_plate->analyze end End: Determine Optimal Concentration Range analyze->end

Caption: Workflow for determining the optimal concentration of this compound.

G issue issue cause cause solution solution start Inconsistent Results or High Cell Death? high_death High Cell Death? start->high_death Yes inconsistent Inconsistent/No Effect? start->inconsistent No solvent_tox Solvent Toxicity? high_death->solvent_tox conc_low Concentration Too Low? inconsistent->conc_low conc_high Concentration Too High? solvent_tox->conc_high No sol_solvent Run Vehicle Control Lower Solvent % solvent_tox->sol_solvent Yes sol_conc_high Perform Dose-Response to find non-toxic range conc_high->sol_conc_high assay_int Assay Interference? conc_low->assay_int No sol_conc_low Test Higher Concentrations conc_low->sol_conc_low Yes sol_assay_int Run 'No-Cell' Control with compound assay_int->sol_assay_int

Caption: Troubleshooting decision tree for this compound experiments.

References

"Troubleshooting Carpinontriol B peak tailing in HPLC"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Carpinontriol B.

Troubleshooting Guides

This section offers a question-and-answer formatted guide to address specific issues related to this compound peak tailing in HPLC.

Question: Why is my this compound peak tailing in reverse-phase HPLC?

Answer: Peak tailing for this compound, a phenolic compound, in reverse-phase HPLC is most commonly caused by secondary interactions between the analyte and the stationary phase. The primary culprits are:

  • Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can exist in an ionized state (SiO-). The hydroxyl groups on this compound can interact with these ionized silanols, leading to a secondary retention mechanism that causes peak tailing.[1][2][3]

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of bonded phase and exposure of more active silanol sites. This increased availability of silanol groups enhances the likelihood of secondary interactions and peak tailing.[4]

  • Contamination: Contamination of the column, either from the sample matrix or the mobile phase, can also lead to peak shape distortion.[5]

Question: How can I reduce or eliminate peak tailing for this compound?

Answer: A systematic approach to troubleshooting, focusing on the mobile phase, column, and potential hardware issues, can help resolve peak tailing.

Mobile Phase Optimization

1. Adjusting Mobile Phase pH: The most effective way to minimize silanol interactions is to control the ionization of both the analyte and the stationary phase.

  • Recommendation: Acidify the mobile phase to a pH of 2.5-3.5 using an appropriate buffer or acidifier (e.g., 0.1% formic acid or phosphoric acid). At this low pH, the ionization of the phenolic hydroxyl groups on this compound will be suppressed, and the residual silanol groups on the stationary phase will be protonated (Si-OH), minimizing undesirable secondary interactions.[2][4][6] Studies have shown this compound to be stable at a pH of 1.2, 6.8, and 7.4, indicating that adjusting the pH within the acidic range is unlikely to cause degradation.[7][8]

2. Buffer Selection and Concentration: Using a buffer helps maintain a consistent pH throughout the analysis, which is crucial for reproducible peak shapes.

Buffer/AdditiveTypical ConcentrationRecommended pH Range
Formic Acid0.1% (v/v)2.5 - 4.5
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)2.0 - 3.0
Phosphate Buffer10-50 mM2.1 - 4.1 & 6.2 - 8.2

Note: TFA can suppress ionization in mass spectrometry and may have a lasting effect on the column.

Column Selection and Care

1. Use of End-Capped Columns: Modern, high-purity silica (B1680970) columns are often "end-capped," a process where the residual silanol groups are chemically deactivated.

  • Recommendation: Employ a high-quality, end-capped C18 or C8 column. These columns are designed to minimize silanol interactions and are well-suited for the analysis of phenolic compounds.[1][2][9]

2. Column Flushing and Regeneration: If you suspect column contamination or degradation, a thorough cleaning procedure may restore performance.

  • Protocol:

    • Disconnect the column from the detector.

    • Flush with 20-30 column volumes of a strong solvent series. A typical sequence for a reverse-phase column is:

    • If contamination is severe, consider a reverse flush (if permitted by the column manufacturer).

    • Always re-equilibrate the column with the mobile phase before resuming analysis.

System and Sample Considerations

1. Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

  • Recommendation: Keep all tubing as short and narrow in diameter as possible. Ensure all fittings are properly seated to avoid dead volume.[1][5]

2. Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.

  • Recommendation: Try diluting the sample and injecting a smaller volume to see if the peak shape improves.[6][9]

3. Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase.

  • Recommendation: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[10]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor?

A1: An ideal, perfectly symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a tailing factor between 0.9 and 1.2 is generally considered good. A value greater than 1.2 indicates significant tailing that should be addressed.[4]

Q2: Could the peak tailing be caused by a co-eluting impurity?

A2: Yes, a small, closely eluting impurity on the tail of the main peak can mimic the appearance of peak tailing. To investigate this, you can try changing the detection wavelength or using a higher efficiency column (e.g., one with smaller particles or a longer length) to try and resolve the two peaks.[2]

Q3: Does the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?

A3: Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol have different viscosities and elution strengths, which can affect peak efficiency and symmetry. If you are experiencing tailing with one solvent, it is worth trying the other to see if it improves the peak shape.[1]

Q4: My peak tailing appeared suddenly. What should I check first?

A4: If peak tailing appears abruptly, the most likely causes are related to the column or system hardware.

  • Check for leaks: Ensure all fittings are tight.

  • Column blockage: A partially blocked frit at the column inlet is a common cause of sudden peak shape problems. Try back-flushing the column (if the manufacturer allows) or replacing the frit.[11]

  • Guard column: If you are using a guard column, it may be contaminated or blocked. Try removing it to see if the problem resolves.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing

  • Objective: To prepare an acidified mobile phase to suppress silanol interactions.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Formic acid (or other suitable acidifier)

  • Procedure:

    • For a 0.1% formic acid solution, add 1 mL of formic acid to a 1 L volumetric flask.

    • Bring the flask to the 1 L mark with HPLC-grade water (for aqueous mobile phase) or your organic modifier.

    • Mix thoroughly.

    • Degas the mobile phase before use.

  • Application: Use this acidified mobile phase (e.g., 50:50 0.1% formic acid in water : acetonitrile) for the analysis of this compound.

Visualizations

HPLC_Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_column Check for Column Void or Blocked Frit check_all_peaks->check_column Yes check_mobile_phase Optimize Mobile Phase check_all_peaks->check_mobile_phase No all_peaks_yes Yes check_extra_column Check for Extra-Column Volume (tubing, connections) check_column->check_extra_column end_node Peak Shape Improved check_extra_column->end_node all_peaks_no No adjust_ph Adjust pH (2.5-3.5) check_mobile_phase->adjust_ph add_buffer Use Buffer (e.g., 0.1% Formic Acid) adjust_ph->add_buffer check_column_type Consider Column Chemistry add_buffer->check_column_type use_endcapped Use End-Capped Column check_column_type->use_endcapped check_sample Evaluate Sample use_endcapped->check_sample dilute_sample Dilute Sample (Check for Overload) check_sample->dilute_sample dilute_sample->end_node

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Silanol_Interaction cluster_High_pH High pH (e.g., > 4) cluster_Low_pH Low pH (e.g., 2.5-3.5) Silanol_Ionized Ionized Silanol (SiO-) Analyte_Ionized This compound (Phenolic -OH Ionized) Silanol_Ionized->Analyte_Ionized Strong Secondary Interaction (Causes Tailing) Silanol_Protonated Protonated Silanol (SiOH) Analyte_Neutral This compound (Phenolic -OH Neutral) Silanol_Protonated->Analyte_Neutral Minimal Interaction (Symmetrical Peak)

Caption: Effect of mobile phase pH on silanol interactions.

References

Technical Support Center: Addressing Assay Interference with Carpinontriol B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Carpinontriol B, a cyclic diarylheptanoid, is a subject of ongoing research. While it is known for its relative chemical stability, specific instances of assay interference have not been widely reported in scientific literature.[1][2][3][4][5] This guide provides troubleshooting strategies based on the general behavior of phenolic and other natural product compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of assay interference when working with this compound?

A1: While this compound is known to be stable across a range of biorelevant pH values, its classification as a phenolic compound suggests potential for assay interference through several mechanisms common to this class of molecules.[6][7] These include:

  • Optical Interference: Compounds with chromophores, like this compound, may absorb light or exhibit autofluorescence at wavelengths used for assay readouts (e.g., in fluorescence or absorbance-based assays), leading to false-positive or false-negative results.[6][8][9][10]

  • Redox Activity: Phenolic compounds can undergo redox cycling, potentially generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[8][11] This can interfere with assays that are sensitive to the redox state of the environment or that use redox-sensitive reporter molecules.[7][11][12][13]

  • Chemical Reactivity: Although generally stable, under specific conditions, reactive functional groups present in natural products can covalently modify proteins or other assay components, leading to non-specific inhibition or activation.[6][8]

  • Non-Specific Binding: this compound may bind non-specifically to assay proteins (e.g., enzymes, antibodies) or surfaces of the assay plate, causing inhibition or other artifacts.[14][15][16][17]

Q2: My results with this compound are inconsistent across different assay formats. What could be the reason?

A2: Inconsistent results across different assay formats are a strong indicator of assay interference. For example, if this compound shows high activity in a fluorescence-based assay but low activity in a label-free or mass spectrometry-based orthogonal assay, the initial result is likely an artifact of interference with the fluorescence signal. Verifying findings with an orthogonal assay that has a different detection principle is a crucial step in validating "hits" from primary screens.

Q3: I am observing a high background signal in my fluorescence-based assay when this compound is present. What should I do?

A3: High background in fluorescence assays is often due to autofluorescence of the test compound. To address this, you should first measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If significant autofluorescence is detected, consider the troubleshooting steps outlined in the "Troubleshooting Guides" section below, such as using a red-shifted fluorophore or implementing a pre-read step to subtract the compound's intrinsic fluorescence.[9][10][18][19][20]

Q4: Could this compound's antioxidant properties affect my cell-based assay?

A4: Yes, the redox activity of phenolic compounds like this compound can influence cell-based assays. The generation of low levels of hydrogen peroxide can trigger cellular signaling pathways, while higher concentrations can lead to cytotoxicity, confounding the interpretation of results.[11] It is important to include appropriate controls to assess the impact of this compound's redox activity on your specific cellular model.

Troubleshooting Guides

Issue 1: Suspected Optical Interference in Absorbance or Fluorescence-Based Assays

Symptoms:

  • High background signal in the presence of this compound.

  • Non-linear or unusual dose-response curves.

  • Discrepancy between results from optical assays and other assay formats.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Optical Interference A 1. Characterize Compound's Optical Properties B Measure absorbance/fluorescence spectrum of this compound alone in assay buffer A->B C Does it absorb/emit at assay wavelengths? B->C D Yes C->D Significant Signal E No C->E No Significant Signal F 2. Implement Correction Methods D->F L Interference is unlikely the primary issue. Investigate other possibilities. E->L G Pre-read plate before adding assay reagents and subtract background F->G H 3. Modify Assay Protocol G->H I Switch to a fluorophore with red-shifted excitation/emission spectra H->I J 4. Use an Orthogonal Assay I->J K Confirm results with a non-optical method (e.g., LC-MS, SPR) J->K

Caption: Workflow for diagnosing and mitigating optical interference.

Issue 2: Suspected Redox-Mediated Assay Interference

Symptoms:

  • Inconsistent results in the presence of reducing agents (e.g., DTT).

  • Time-dependent inhibition.

  • Activity is sensitive to the concentration of assay components like enzymes.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Redox Interference A 1. Assess Dependence on Reducing Agents B Run assay with and without DTT (or other reducing agents) A->B C Is activity dependent on DTT? B->C D Yes C->D E No C->E F 2. Catalase Control Experiment D->F N Redox interference is unlikely. Investigate other mechanisms. E->N G Add catalase to the assay to quench H₂O₂ F->G H Is activity reversed by catalase? G->H I Yes H->I J No H->J K 3. Confirm with Redox Activity Assay I->K J->N L Perform a specific assay to detect H₂O₂ generation (e.g., Amplex Red assay without the primary enzyme) K->L M Redox interference is likely. Consider compound modification or alternative assays. L->M

Caption: Workflow for identifying redox-mediated assay interference.

Experimental Protocols

Protocol 1: Characterizing Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in an assay.

Materials:

  • This compound stock solution (e.g., in DMSO).

  • Assay buffer.

  • Microplate reader with fluorescence detection capabilities.

  • Black, clear-bottom microplates suitable for fluorescence.

Method:

  • Prepare a serial dilution of this compound in assay buffer, starting from the highest concentration used in your assay. Include a buffer-only control.

  • Dispense the dilutions into the wells of the microplate.

  • Read the plate at the excitation and emission wavelengths used for your assay's fluorophore.

  • If your instrument allows, perform a spectral scan to identify the excitation and emission maxima of this compound.

Data Analysis: Subtract the fluorescence of the buffer-only control from the values obtained for each this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Redox Activity using a Peroxidase-Coupled Assay

Objective: To determine if this compound generates hydrogen peroxide (H₂O₂) in the presence of reducing agents.

Materials:

  • This compound stock solution.

  • Assay buffer with and without a reducing agent (e.g., 1 mM DTT).

  • Horseradish peroxidase (HRP).

  • Amplex Red reagent.

  • Catalase.

  • H₂O₂ standard solution.

Method:

  • Prepare solutions of this compound in assay buffer with and without DTT.

  • In a microplate, add HRP and Amplex Red to all wells.

  • Add the this compound solutions to the wells.

  • As a positive control, add a known concentration of H₂O₂.

  • As a control for inhibition reversal, add catalase to a set of wells containing this compound and DTT.

  • Incubate the plate, protected from light, and measure the fluorescence at appropriate intervals.

Data Analysis: An increase in fluorescence in the presence of this compound and DTT, which is abolished by catalase, indicates redox cycling and H₂O₂ production.

Protocol 3: Evaluating Non-Specific Protein Binding using Surface Plasmon Resonance (SPR)

Objective: To assess the potential for this compound to bind non-specifically to proteins.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • A "mock" protein not related to the assay target (e.g., Bovine Serum Albumin, BSA).

  • This compound solutions in running buffer.

  • Running buffer with and without a non-ionic detergent (e.g., 0.05% Tween-20).

Method:

  • Immobilize the mock protein (BSA) on the sensor chip surface.

  • Inject a series of this compound concentrations over the immobilized protein surface.

  • Measure the binding response.

  • Repeat the experiment using a running buffer containing a detergent to see if this reduces non-specific binding.

Data Analysis: A concentration-dependent binding response to the mock protein suggests non-specific binding. A significant reduction in this response in the presence of a detergent supports this conclusion.

Data Presentation

Table 1: Autofluorescence of this compound

This compound (µM)Raw Fluorescence (RFU)Background Corrected RFU
10051205015
5026502545
2513801275
12.5720615
0 (Buffer)1050

Table 2: Redox Activity of this compound in the Presence of DTT

ConditionRate of H₂O₂ Production (RFU/min)
Buffer alone2.5
Buffer + 1 mM DTT3.1
50 µM this compound5.8
50 µM this compound + 1 mM DTT150.2
50 µM this compound + 1 mM DTT + Catalase4.5

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Hypothetical Signaling Pathway Investigation cluster_1 Potential Interference Points Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Phosphorylation Gene Target Gene TF->Gene Transcription Response Cellular Response Gene->Response I1 This compound (Redox effect on Kinase A) I1->Kinase1 I2 This compound (Fluorescence in reporter assay for Gene) I2->Gene G cluster_0 General Workflow for Validating a 'Hit' Compound A Primary Screen Identifies This compound as a 'Hit' B Dose-Response Confirmation A->B C Assess for Assay Interference (Optical, Redox, etc.) B->C D Interference Detected? C->D E Yes D->E F No D->F G Modify Assay or Use Orthogonal Assay E->G H Confirm Activity in Orthogonal Assay F->H G->H I Validated Hit H->I Activity Confirmed J False Positive H->J Activity Not Confirmed

References

"Temperature effects on Carpinontriol B stability"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Carpinontriol B, particularly concerning temperature effects during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under typical laboratory storage conditions?

A1: this compound has demonstrated high stability in both aqueous and methanolic solutions at various temperatures. Studies have shown that it remains stable when stored at -15°C, 5°C, and 22°C for up to 23 weeks.[1][2][3][4] This stability makes it robust for typical experimental workflows.

Q2: I am observing degradation of my this compound sample. What could be the potential cause?

A2: While this compound is generally stable, observed degradation could be due to factors other than temperature.[1] We recommend verifying the following:

  • Purity of the compound: Ensure the initial sample is of high purity. Impurities could potentially catalyze degradation.

  • Solvent quality: Use high-purity, appropriate solvents. Degradation has been observed in other less stable diarylheptanoids in different solvents.[1]

  • pH of the solution: this compound is stable at pH 1.2, 6.8, and 7.4.[1][4] However, extreme pH conditions outside this range may affect its stability.

  • Presence of contaminants: Accidental contamination of the sample could lead to unexpected reactions.

Q3: How does the stability of this compound compare to other similar diarylheptanoids?

A3: this compound is notably more stable than some other cyclic diarylheptanoids, such as Carpinontriol A and Giffonin X.[1] These compounds have been shown to degrade over time, especially at higher temperatures, through the elimination of a water molecule.[1][5][6] The robust nature of this compound makes it a more reliable compound for prolonged experiments.

Q4: What are the recommended long-term storage conditions for this compound?

A4: Based on stability studies, storing this compound at -15°C is recommended for long-term preservation to ensure maximal integrity.[1] While it shows good stability at 5°C and 22°C, lower temperatures are generally preferred for the long-term storage of chemical compounds. MedChemExpress suggests storage at room temperature in the continental US, but advises referring to the Certificate of Analysis for specific recommendations.[7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in chromatogram Sample degradation or contamination.1. Confirm the identity of the main peak as this compound using a reference standard. 2. Analyze a fresh, unopened sample of this compound to rule out systemic issues. 3. If degradation is suspected, analyze for potential byproducts, such as those formed by dehydration, which is a known degradation pathway for similar compounds.[1][6]
Loss of biological activity Compound degradation or improper sample handling.1. Verify the concentration and integrity of the this compound stock solution using an appropriate analytical method like UHPLC. 2. Prepare fresh dilutions from a new stock for bioassays. 3. Ensure that the experimental conditions (e.g., pH, presence of other reactive species) are not contributing to degradation.
Inconsistent results between experiments Variability in sample stability or preparation.1. Standardize the storage and handling protocol for all this compound samples. 2. Prepare fresh stock solutions for each set of experiments to minimize the impact of any potential long-term, slow degradation not detected in shorter studies. 3. Document the age and storage conditions of the stock solution used in each experiment.

Experimental Protocols

Storage Stability Assessment of this compound

This protocol is based on the methodology described by Felegyi-Tóth et al. (2023).[1]

  • Preparation of Stock Solutions:

    • Prepare a methanolic solution (SM) and an aqueous solution (SA) of this compound at a concentration of 1.0 mg/mL.

  • Storage Conditions:

    • Aliquot the stock solutions into separate vials.

    • Store the vials at three different temperatures: -15°C, 5°C, and 22°C.

  • Time Points for Analysis:

    • Analyze the samples at an initial time point (week 0).

    • Conduct subsequent analyses at mid-term (12 weeks) and long-term (23 weeks) intervals.

  • Analytical Method:

    • Use Ultra-High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (UHPLC-HR-MS/MS) to determine the concentration of this compound in each sample.

    • Monitor for the appearance of any degradation products.

pH Stability Assessment of this compound
  • Preparation of Buffer Solutions:

    • Prepare aqueous solutions buffered at three biorelevant pH values:

      • pH 1.2 (simulating gastric fluid)

      • pH 6.8 (simulating intestinal fluid)

      • pH 7.4 (simulating blood and tissues)

  • Incubation:

    • Dissolve this compound in each buffer solution.

    • Incubate the solutions at 37°C.

  • Analysis:

    • Analyze the samples at different time points to determine the stability of this compound at each pH.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound in Aqueous & Methanolic Solutions temp1 -15°C prep->temp1 temp2 5°C prep->temp2 temp3 22°C prep->temp3 time0 Week 0 temp1->time0 temp2->time0 temp3->time0 time12 Week 12 time0->time12 time23 Week 23 time12->time23 uhplc UHPLC-HR-MS/MS Analysis time23->uhplc

Caption: Workflow for assessing the temperature and temporal stability of this compound.

logical_relationship Troubleshooting Logic for this compound Degradation start Observed Degradation of This compound check_temp Is storage temperature within -15°C to 22°C? start->check_temp temp_ok Temperature is likely NOT the primary cause check_temp->temp_ok Yes temp_not_ok Adjust storage to recommended temperature check_temp->temp_not_ok No check_other Investigate other factors: - Purity - Solvent Quality - pH - Contamination temp_ok->check_other

Caption: Decision tree for troubleshooting unexpected degradation of this compound.

References

"Preventing precipitation of Carpinontriol B in media"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Carpinontriol B in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

This compound is a cyclic diarylheptanoid, a class of natural compounds with various biological activities. Like many hydrophobic molecules, this compound has limited solubility in aqueous solutions such as cell culture media. When its concentration exceeds its solubility limit, it can precipitate out of the solution, forming visible particles. This is a critical issue in experimental settings as it leads to an unknown and inconsistent concentration of the compound in the media, rendering experimental results unreliable.

Q2: Is the precipitation of this compound caused by degradation?

Studies have shown that this compound is chemically stable in aqueous solutions across a range of pH values (1.2, 6.8, and 7.4) and at various storage temperatures.[1][2][3] One study noted that this compound remained intact throughout the entire study at all tested pH values.[1][2] Therefore, precipitation is most likely due to its low aqueous solubility rather than chemical degradation.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[4][5] It can dissolve a wide array of both polar and nonpolar compounds and is miscible with water. It is crucial, however, to maintain a low final concentration of DMSO in your cell culture (ideally less than 0.1%) to avoid solvent-induced toxicity.[4]

Q4: Can serum in the media prevent the precipitation of this compound?

Serum contains proteins like albumin that can bind to hydrophobic compounds and help to keep them in solution.[4] However, this effect is limited. At high concentrations, this compound may still precipitate even in the presence of serum. The type and concentration of serum can also influence its solubilizing capacity.

Q5: Are there alternative methods to improve the solubility of this compound in media?

Yes, the use of cyclodextrins is a promising approach. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes.[1][4][6] The exterior of the cyclodextrin (B1172386) is hydrophilic, which enhances the solubility of the complex in aqueous solutions.[1][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives for this purpose.[5]

Troubleshooting Guide

This guide addresses common issues encountered with this compound precipitation during experiments.

Problem Possible Cause Recommended Solution
Immediate Precipitation Upon Dilution "Solvent Shock": Rapidly adding a concentrated DMSO stock to an aqueous medium can cause the hydrophobic compound to crash out of solution.[8]1. Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[4] 2. Add Dropwise While Vortexing: Add the compound stock solution drop-by-drop to the media while gently vortexing to ensure rapid and even dispersion.[5]
High Final Concentration: The intended final concentration of this compound exceeds its solubility limit in the specific medium.Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific experimental media (see Experimental Protocol section). Do not exceed this concentration in your experiments.[8]
Precipitation Over Time in Incubator Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[4]Minimize Temperature Changes: Reduce the time that culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with an integrated incubator.[4]
Media Evaporation: In long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.[4]Maintain Humidity: Ensure the incubator is properly humidified. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments.[4]
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[9]Test Stability: Assess the stability of this compound in your specific cell culture medium over the intended duration of the experiment.
Precipitation in Stock Solution After Freeze-Thaw Poor Solubility at Low Temperatures: The compound may have lower solubility at colder temperatures and can precipitate out during freezing.1. Gentle Warming and Vortexing: Before use, gently warm the stock solution to room temperature or 37°C and vortex to ensure any precipitate is redissolved. 2. Aliquot Stock Solution: Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions

This protocol describes the recommended procedure for preparing a high-concentration stock solution of this compound in DMSO and its subsequent dilution to a final working concentration in cell culture medium.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, complete cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Prepare High-Concentration Stock Solution:

    • Aseptically weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming (37°C) can be applied.

  • Create an Intermediate Dilution (Optional but Recommended):

    • Pre-warm your complete cell culture medium to 37°C.

    • To minimize "solvent shock," first, create an intermediate dilution of your high-concentration stock in 100% DMSO to a lower concentration (e.g., 1 mM).

  • Prepare the Final Working Solution:

    • Add a small volume of the DMSO stock (either high-concentration or intermediate) to the pre-warmed medium while gently vortexing.

    • Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%, to avoid cellular toxicity.

Protocol 2: Determination of Maximum Soluble Concentration of this compound in Media

This protocol outlines a method to determine the highest concentration of this compound that remains soluble in a specific cell culture medium using a turbidity-based assay.

Materials:

  • High-concentration stock solution of this compound in DMSO (from Protocol 1)

  • Complete cell culture medium (the same as will be used in the experiment)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

Procedure:

  • Prepare Serial Dilutions in DMSO:

    • In a 96-well plate, perform serial dilutions of the high-concentration this compound stock solution in 100% DMSO.

  • Dilute into Culture Medium:

    • Transfer a small, equal volume of each DMSO dilution to another 96-well plate.

    • Using a multichannel pipette, add pre-warmed (37°C) complete culture medium to each well to achieve the final desired concentrations of this compound.

    • Ensure the final DMSO concentration is consistent across all wells and matches the concentration that will be used in the cell-based assays.

  • Incubation and Measurement:

    • Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

    • At desired time points, measure the turbidity of each well by reading the absorbance at ~620 nm using a plate reader. An increase in absorbance compared to the vehicle control (media with DMSO only) indicates precipitation.

  • Data Analysis:

    • Plot the absorbance at 620 nm against the concentration of this compound.

    • The maximum soluble concentration is the highest concentration that does not show a significant increase in absorbance compared to the vehicle control.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_solubility Solubility Determination prep1 Dissolve this compound in 100% DMSO prep2 Create High-Concentration Stock (e.g., 10-50 mM) prep1->prep2 dil2 Create Intermediate Dilution in DMSO (Optional) prep2->dil2 To Dilution sol1 Serial Dilution of Stock in 96-well Plate prep2->sol1 To Solubility Test dil1 Pre-warm Cell Culture Medium (37°C) dil3 Add Stock to Medium (Dropwise with Vortexing) dil1->dil3 dil2->dil3 dil4 Final Working Solution (DMSO < 0.1%) dil3->dil4 sol2 Add to Pre-warmed Medium in New Plate sol1->sol2 sol3 Incubate at 37°C sol2->sol3 sol4 Measure Turbidity (Absorbance at 620 nm) sol3->sol4

Figure 1: Experimental workflow for preparing and testing this compound solutions.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time cluster_freeze_thaw Precipitation After Freeze-Thaw start Precipitation Observed? cause1 Possible Cause: 'Solvent Shock' or High Concentration start->cause1 Yes, Immediately cause2 Possible Cause: - Temperature Fluctuations - Media Evaporation start->cause2 Yes, Over Time cause3 Possible Cause: Low-Temperature Insolubility start->cause3 Yes, in Stock solution1 Solution: - Serial Dilution - Add Dropwise - Determine Max Soluble Conc. cause1->solution1 solution2 Solution: - Minimize Time Out of Incubator - Ensure Proper Humidification cause2->solution2 solution3 Solution: - Gentle Warming & Vortexing - Aliquot Stock Solution cause3->solution3

References

Technical Support Center: Optimization of Carpinontriol B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Carpinontriol B.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: this compound has been successfully isolated from the stems of Carpinus cordata and the bark of Carpinus betulus (European Hornbeam).[1][2] It is also found in various parts of the hazelnut tree (Corylus avellana), including the shells, leaves, and flowers.[3][4]

Q2: Which solvents are most effective for extracting this compound?

A2: As a diarylheptanoid, this compound is phenolic in nature. Therefore, polar solvents are generally effective. Commonly used solvents for diarylheptanoid extraction include methanol (B129727), ethanol (B145695), ethyl acetate, and mixtures such as methanol/dichloromethane.[5] For hazelnut shell extractions that yielded this compound, ethanol has been used.[4]

Q3: What extraction methods can be used to obtain this compound?

A3: Several methods are suitable for extracting diarylheptanoids like this compound. These include traditional methods like maceration and more modern techniques such as ultrasonic-assisted extraction (UAE).[6][7] UAE is often preferred for its efficiency in reducing extraction time and increasing yield.

Q4: Is this compound susceptible to degradation during extraction and storage?

A4: this compound has demonstrated high stability. Studies have shown that it remains stable in both aqueous and methanolic solutions at various biorelevant pH levels (1.2, 6.8, and 7.4) and at different storage temperatures (-15°C, 5°C, and 22°C).[6][8] This suggests that degradation under typical extraction and storage conditions is not a major concern.

Q5: What are typical yields of this compound from plant material?

A5: The yield of this compound can vary significantly based on the plant source and the extraction method. In one study, this compound was found to be 1.41% (w/w) of a hazelnut shell extract.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inappropriate Solvent Choice: The solvent may not be optimal for extracting this specific diarylheptanoid from your plant matrix. 2. Inefficient Extraction Method: The chosen method (e.g., maceration) may not be fully disrupting the plant cells to release the compound. 3. Low Concentration in Source Material: The plant material itself may have a low natural abundance of this compound.1. Solvent Optimization: Test a range of solvents with varying polarities, such as methanol, ethanol, and ethyl acetate. An ethanol-water mixture can also be effective for extracting phenolic compounds. 2. Method Enhancement: Consider using Ultrasound-Assisted Extraction (UAE) to improve cell wall disruption and mass transfer. Optimize UAE parameters like time, temperature, and amplitude. 3. Source Material Verification: If possible, use a reference standard to confirm the presence of this compound in your starting material via techniques like HPLC-MS before performing large-scale extractions.
Co-extraction of Impurities 1. Solvent Non-selectivity: The chosen solvent may be extracting a wide range of other compounds along with this compound. 2. Complex Plant Matrix: The source material naturally contains many other compounds with similar solubility.1. Sequential Extraction: Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a polar solvent for this compound. 2. Purification: Employ post-extraction purification techniques. Column chromatography using Sephadex LH-20 is effective for separating diarylheptanoids. For higher purity, semi-preparative or preparative HPLC is recommended.[4]
Difficulty in Isolating this compound 1. Insufficient Chromatographic Separation: The chromatographic conditions (column, mobile phase) may not be adequate to resolve this compound from other closely related compounds.1. Method Development for Purification: For preparative HPLC, a C18 column is commonly used. Optimize the mobile phase, often a gradient of methanol or acetonitrile (B52724) in water, to achieve better separation.[4][7]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) for Diarylheptanoids

This protocol is a general guideline and should be optimized for your specific plant material.

  • Preparation of Plant Material: Dry the plant material (e.g., hazelnut shells, hornbeam bark) at a controlled temperature (e.g., 40-60°C) to a constant weight to minimize moisture content. Grind the dried material into a fine powder (e.g., 20-40 mesh).

  • Extraction Setup:

    • Place a known amount of the powdered plant material (e.g., 10 g) into a flask.

    • Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:15 w/v).

  • Ultrasonication:

    • Place the flask in an ultrasonic bath.

    • Sonicate for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 45°C).

  • Separation:

    • After sonication, separate the extract from the solid plant material by centrifugation followed by filtration.

  • Solvent Evaporation:

    • Evaporate the solvent from the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (if necessary):

    • Dissolve the crude extract in a suitable solvent and subject it to column chromatography (e.g., Sephadex LH-20) or preparative HPLC for purification of this compound.

Protocol 2: Maceration Extraction
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place a known amount of the powdered plant material in a sealed container.

    • Submerge the powder in the chosen solvent (e.g., methanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Allow the mixture to stand at room temperature for an extended period (e.g., 24-72 hours), with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Wash the residue with a fresh portion of the solvent to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent using a rotary evaporator.

Data Summary

Table 1: Extraction Methods and Solvents for Diarylheptanoids (including this compound)

Plant SourceExtraction MethodSolvent(s)Reference
Corylus avellana (Hazelnut) ByproductsEco-friendly extractionEthanol[4]
Carpinus betulus (European Hornbeam)Ultrasonic BathEthyl Acetate, Methanol[1]
Corylus maximaUltrasonic BathEthyl Acetate, Methanol[7]
Hazelnut ShellsMaceration, Ultrasonic Bath, High-Power UltrasonicNot specified, but generally polar solvents[6]

Table 2: Stability of this compound under Various Conditions

ConditionMediumStabilityReference
pH 1.2, 6.8, 7.4 (at 37°C)Aqueous SolutionStable[6]
-15°C, 5°C, 22°C (for 23 weeks)Aqueous & Methanolic SolutionStable[6][8]

Visualizations

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation cluster_purification 4. Purification PlantMaterial Plant Material (e.g., Hazelnut Shells) Drying Drying PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction (UAE or Maceration) + Solvent Grinding->Extraction Filter Filtration / Centrifugation Extraction->Filter Evaporation Solvent Evaporation (Rotary Evaporator) Filter->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification Column Chromatography (e.g., Sephadex LH-20) CrudeExtract->Purification HPLC Preparative HPLC Purification->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Start: Low/No Yield CheckSolvent Is the solvent appropriate? (e.g., Ethanol, Methanol) Start->CheckSolvent CheckMethod Is the extraction method efficient? CheckSolvent->CheckMethod Yes SolutionSolvent Optimize Solvent System (Test different polarities) CheckSolvent->SolutionSolvent No CheckSource Is the source material viable? CheckMethod->CheckSource Yes SolutionMethod Switch to/Optimize UAE (Time, Temp, Amplitude) CheckMethod->SolutionMethod No SolutionSource Verify source with analytics (e.g., HPLC-MS) CheckSource->SolutionSource No

Caption: Troubleshooting logic for low extraction yield of this compound.

References

Validation & Comparative

Carpinontriol B: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of Carpinontriol B, a natural diarylheptanoid compound, against standard anti-inflammatory drugs. While direct quantitative comparisons are limited by the currently available public data, this document synthesizes existing research to offer a qualitative and extrapolated quantitative assessment, alongside detailed experimental methodologies and insights into its potential mechanism of action.

Executive Summary

This compound, a cyclic diarylheptanoid isolated from plants of the Carpinus genus, has demonstrated notable anti-inflammatory properties. In vitro studies have shown its ability to inhibit key inflammatory mediators in a dose-dependent manner. This guide compares these findings with the well-established efficacy of standard anti-inflammatory agents, the corticosteroid dexamethasone (B1670325) and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. Due to the absence of specific IC50 values for this compound in the reviewed literature, data from structurally related diarylheptanoids is included to provide a potential range of efficacy for this class of compounds.

Data Presentation: Comparative Anti-Inflammatory Activity

The following table summarizes the inhibitory effects of this compound and standard anti-inflammatory drugs on the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard in vitro model for inflammation.

CompoundTargetCell LineStimulantEfficacyCitation(s)
This compound NO, IL-6RAW 264.7LPSDose-dependent inhibition observed. Specific IC50 values are not reported in the available literature.[1][2]
Other Diarylheptanoids NF-κB activationRAW 264.7LPSIC50: 9.2 - 9.9 µM[3]
NO productionRAW 264.7LPSIC50: 18.2 - 19.3 µM[3]
Dexamethasone NO productionRAW 264.7LPSIC50: 34.60 µg/mL
IL-6 productionRAW 264.7LPSDose-dependent inhibition observed.
Ibuprofen NO productionRAW 264.7LPSSignificant reduction at 200 µM and 400 µM.
IL-6 mRNARAW 264.7LPSSignificant reduction observed.

Note: The efficacy of this compound is presented qualitatively due to the lack of specific IC50 values in the reviewed scientific literature. The data for "Other Diarylheptanoids" is included to provide a potential efficacy range for this compound class.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess anti-inflammatory activity, based on protocols described for this compound and related compounds.[1]

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound or standard drugs for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After 24 hours of incubation with the test compounds and LPS, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Interleukin-6 (IL-6) Measurement (ELISA)
  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of IL-6 in the cell culture supernatant.

  • Procedure:

    • The cell culture supernatants are collected after the 24-hour treatment period.

    • A commercial mouse IL-6 ELISA kit is used according to the manufacturer's instructions.

    • Briefly, the supernatant is added to wells pre-coated with an anti-mouse IL-6 antibody.

    • After incubation and washing steps, a biotinylated detection antibody is added, followed by an enzyme-linked secondary antibody.

    • A substrate solution is added to produce a colorimetric signal.

    • The absorbance is measured at 450 nm, and the IL-6 concentration is determined from a standard curve.

Western Blot Analysis for Signaling Pathway Proteins (NF-κB and MAPK)
  • Principle: This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • After treatment, cells are lysed to extract total proteins.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38 MAPK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software.

Mandatory Visualizations

Signaling Pathways

While direct evidence for this compound's effect on specific signaling pathways is not yet published, based on the known mechanisms of other anti-inflammatory diarylheptanoids, a putative mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.[4]

G Putative Anti-inflammatory Mechanism of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκBα IκBα IKK->IκBα P NFκB_complex NF-κB Complex (p65/p50/IκBα) IκBα->NFκB_complex Degradation p65 p65 NFκB_translocation NF-κB (p65/p50) p65->NFκB_translocation p50 p50 p50->NFκB_translocation NFκB_complex->p65 NFκB_complex->p50 MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P MAPK->NFκB_translocation Carpinontriol_B This compound Carpinontriol_B->IKK Inhibits Carpinontriol_B->MAPKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFκB_translocation->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (NO, IL-6, TNF-α) Gene_Expression->Inflammatory_Mediators

Caption: Putative anti-inflammatory mechanism of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory properties of a test compound like this compound.

G Experimental Workflow for Anti-inflammatory Compound Screening cluster_setup Experiment Setup cluster_treatment Treatment and Stimulation cluster_analysis Data Analysis Cell_Culture RAW 264.7 Cell Culture Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Test Compound (this compound) and Controls (Dexamethasone, Ibuprofen) Pre_treatment Pre-treat Cells with Test Compound/Controls Compound_Prep->Pre_treatment Cell_Seeding->Pre_treatment Stimulation Stimulate Cells with LPS Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis for Protein Extraction Incubation->Cell_Lysis Griess_Assay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant_Collection->Griess_Assay ELISA_Assay Cytokine (IL-6) Measurement (ELISA) Supernatant_Collection->ELISA_Assay Data_Interpretation Data Interpretation and Comparison Griess_Assay->Data_Interpretation ELISA_Assay->Data_Interpretation Western_Blot Western Blot for NF-κB and MAPK pathways Cell_Lysis->Western_Blot Western_Blot->Data_Interpretation

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Conclusion

This compound demonstrates clear anti-inflammatory potential by inhibiting the production of key inflammatory mediators in a dose-dependent manner. While direct quantitative comparisons with standard drugs are currently limited by the available data, the information on related diarylheptanoids suggests that this compound could possess significant efficacy. The putative mechanism of action, through the inhibition of the NF-κB and MAPK signaling pathways, aligns with the mechanisms of many established anti-inflammatory agents. Further research is warranted to determine the precise IC50 values of this compound and to definitively elucidate its molecular targets. Such studies will be crucial in fully assessing its therapeutic potential as a novel anti-inflammatory drug.

References

In Vivo Anticancer Effects of Carpinontriol B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Exploring the Therapeutic Potential of Carpinontriol B Through Comparative In Vivo Validation

This guide provides a comparative analysis of the in vivo anticancer effects of this compound, a cyclic diarylheptanoid, benchmarked against other compounds within the same class. Due to the limited direct in vivo data available for this compound, this document focuses on its in vitro profile and draws comparisons with structurally related diarylheptanoids for which in vivo anticancer validation has been published. This approach aims to offer researchers, scientists, and drug development professionals a comprehensive perspective on the potential therapeutic applications of this class of compounds.

Recent studies have investigated the chemical stability and in vitro antiproliferative activity of this compound, isolated from Carpinus betulus (European Hornbeam). While this compound demonstrated good chemical stability, it did not exhibit cytotoxicity in A375 and SK-Mel-28 human melanoma cell lines at concentrations up to 1000 μM. However, in vivo antitumor activities have been reported for other cyclic diarylheptanoids, suggesting a potential for this class of compounds in cancer therapy that warrants further investigation.

Comparative Analysis of Anticancer Activity

To provide a comprehensive overview, the following tables summarize the available data for this compound and compare it with other diarylheptanoids that have been evaluated in vivo.

Table 1: In Vitro Anticancer Activity of this compound

CompoundCell LineAssayResults
This compoundA375 (Human Melanoma)Cytotoxicity AssayNot cytotoxic up to 1000 μM
This compoundSK-Mel-28 (Human Melanoma)Cytotoxicity AssayNot cytotoxic up to 1000 μM

Table 2: In Vivo Antitumor Activity of Comparative Diarylheptanoids

Compound/Extract SourceAnimal ModelCancer TypeKey Findings
Diarylheptanoids from Myrica rubraMouseSkin Tumor PromotionExhibited inhibitory activities on mouse skin tumor promotion in a two-stage carcinogenesis test.[1]
Diarylheptanoids from Alpinia officinarumNot specified in abstractNeuroblastoma (in vitro)Induced S phase arrest and apoptosis via upregulation of ATF3 and stabilization of p53.[1]
Curcumin (B1669340) (Linear Diarylheptanoid)Diverse Animal ModelsVarious CancersHas been shown to inhibit tumor formation.[2]
Yakuchinone A and BMouseSkin Tumor PromotionSignificantly suppressed TPA-induced epidermal ornithine decarboxylase activity.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

In Vivo Two-Stage Skin Carcinogenesis Test

This protocol is a standard method for evaluating the anti-tumor promoting activity of a compound.

  • Animal Model: Typically, ICR or similar strains of mice are used.

  • Initiation: A single topical application of a carcinogen, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is administered to the dorsal skin of the mice.

  • Promotion: Starting one week after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically multiple times a week for a specified period (e.g., 20 weeks).

  • Treatment: The test compound (e.g., diarylheptanoids from Myrica rubra) is applied topically shortly before each TPA application.

  • Observation: The incidence and number of skin tumors are monitored throughout the experiment.

  • Endpoint: At the end of the study period, the animals are euthanized, and the tumors are histopathologically examined.

Signaling Pathways and Mechanisms of Action

The anticancer effects of diarylheptanoids are often attributed to their interaction with various cellular signaling pathways. While the specific mechanism for this compound is yet to be elucidated, related compounds have been shown to modulate pathways involved in cell proliferation, apoptosis, and DNA repair.

experimental_workflow Experimental Workflow for In Vivo Antitumor Promotion Assay cluster_setup Animal Model Preparation cluster_experiment Two-Stage Carcinogenesis cluster_analysis Data Collection and Analysis animal_model Select ICR Mice acclimatization Acclimatization Period animal_model->acclimatization initiation Initiation: Single DMBA Application acclimatization->initiation promotion Promotion: Repeated TPA Application initiation->promotion treatment Treatment: Topical application of Diarylheptanoid observation Monitor Tumor Incidence and Multiplicity promotion->observation treatment->observation histopathology Histopathological Examination of Tumors observation->histopathology

Workflow for a typical in vivo antitumor promotion study.

Some diarylheptanoids have been found to exert their anticancer effects by inhibiting topoisomerase I and IIα, crucial enzymes in DNA replication and repair. Others have been shown to affect the DNA damage signaling pathway, specifically targeting ATR and CHK1.

signaling_pathway Proposed Signaling Pathway for Diarylheptanoid Anticancer Activity cluster_dna_damage DNA Damage Response cluster_topoisomerase Topoisomerase Inhibition cluster_cell_cycle Cell Cycle Regulation diarylheptanoid Diarylheptanoid atr ATR diarylheptanoid->atr inhibits chk1 CHK1 diarylheptanoid->chk1 inhibits topoI Topoisomerase I diarylheptanoid->topoI inhibits topoII Topoisomerase IIα diarylheptanoid->topoII inhibits atr->chk1 cell_cycle_arrest Cell Cycle Arrest chk1->cell_cycle_arrest topoI->cell_cycle_arrest topoII->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Potential signaling pathways modulated by diarylheptanoids.

Furthermore, compounds like yakuchinone A and B have been shown to nullify the activation of the activator protein-1 (AP-1), a transcription factor involved in cell proliferation and survival.[2]

Conclusion and Future Directions

The available evidence suggests that while this compound itself has not demonstrated significant in vitro cytotoxicity in the tested cell lines, the broader class of cyclic diarylheptanoids holds promise as potential anticancer agents. The in vivo antitumor-promoting activities of related compounds highlight the need for further investigation into the therapeutic potential of this compound.

Future research should focus on:

  • In vivo studies: Conducting comprehensive in vivo studies to evaluate the anticancer efficacy of this compound in various cancer models.

  • Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship: Investigating the structure-activity relationships of different cyclic diarylheptanoids to identify more potent and selective anticancer compounds.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound and other cyclic diarylheptanoids can be achieved, potentially leading to the development of novel cancer therapies.

References

Comparative Antioxidant Activity of Carpinontriol B and Other Diarylheptanoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant activity of Carpinontriol B with other selected diarylheptanoids. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural compounds.

Introduction to Diarylheptanoids and their Antioxidant Potential

Diarylheptanoids are a class of plant secondary metabolites characterized by a seven-carbon chain linking two aromatic rings. These compounds, isolated from various plant species, have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Their ability to scavenge free radicals and mitigate oxidative stress is a key area of investigation for the development of new therapeutic agents. This compound, a cyclic diarylheptanoid isolated from plants of the Carpinus genus, is a subject of ongoing research to elucidate its full pharmacological profile.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and other notable diarylheptanoids has been evaluated using various in vitro assays. The following table summarizes the available data, primarily from 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays, a common method for assessing antioxidant activity. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

Compound NameTypeSource (Genus)Antioxidant AssayIC50 Value (µM)Reference
This compound CyclicCarpinusDPPH Radical ScavengingWeak activity, specific IC50 not reported[1][2]
This compound CyclicCarpinusH2O2-induced Lipid Peroxidation in human plasmaInhibitory effect observed, quantitative data not provided[3]
CurcuminLinearCurcumaDPPH Radical Scavenging~25-50[4]
Yakuchinone ALinearAlpiniaDPPH Radical ScavengingPotent activity, specific IC50 may vary
OregoninLinear GlycosideAlnusDPPH Radical ScavengingPotent activity, specific IC50 may vary[5]
HirsutenoneLinearAlnusDPPH Radical ScavengingPotent activity, specific IC50 may vary[5]

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions. The data for this compound's DPPH activity is qualitative ("weak"), highlighting a need for further quantitative studies to enable a precise comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key antioxidant assays mentioned in this guide.

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at a characteristic wavelength (typically around 517 nm).

General Procedure:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.

  • The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured using a spectrophotometer at ~517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)) x 100] where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids. A common method involves inducing lipid peroxidation in a biological sample (e.g., plasma, tissue homogenate) and measuring the formation of malondialdehyde (MDA), a major byproduct.

Principle: The reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature forms a pink-colored complex (TBA-MDA adduct), which can be quantified spectrophotometrically (at ~532 nm).

General Procedure:

  • A biological sample (e.g., human plasma) is incubated with an oxidizing agent (e.g., hydrogen peroxide, H2O2) in the presence and absence of the test compound.

  • After incubation, a solution of TBA in an acidic medium (e.g., trichloroacetic acid) is added to the samples.

  • The mixture is heated in a water bath (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA.

  • After cooling, the samples are centrifuged to remove any precipitate.

  • The absorbance of the supernatant is measured at ~532 nm.

  • The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the test compound to the control (oxidizing agent alone).

Signaling Pathway and Mechanism of Action

Diarylheptanoids are believed to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant defense system. One of the most important of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Several diarylheptanoids, most notably curcumin, have been shown to activate the Nrf2 pathway.[4][6] The ability of this compound and other diarylheptanoids to modulate this pathway is an active area of research.

Nrf2_Pathway_Activation_by_Diarylheptanoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diarylheptanoids Diarylheptanoids (e.g., Curcumin) Keap1_Nrf2 Keap1-Nrf2 Complex Diarylheptanoids->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2 pathway activation by diarylheptanoids.

Conclusion

The available evidence suggests that this compound possesses antioxidant properties, including the ability to inhibit lipid peroxidation. However, its radical scavenging activity appears to be weaker compared to some other well-studied diarylheptanoids like curcumin. Further quantitative studies employing standardized assays are necessary to establish a more definitive comparative profile of this compound's antioxidant efficacy. The potential of diarylheptanoids to modulate the Nrf2 signaling pathway represents a promising avenue for future research into their mechanisms of action and therapeutic applications in diseases associated with oxidative stress.

References

A Head-to-Head Comparison: Carpinontriol B and Etoposide in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological drug discovery, researchers continuously seek novel compounds with potent and selective anticancer activity. This guide provides a head-to-head comparison of Carpinontriol B, a natural cyclic diarylheptanoid, and Etoposide (B1684455), a well-established chemotherapeutic agent. The comparison is based on currently available experimental data, highlighting the significant disparity in the depth of research between the two compounds.

Overview and Mechanism of Action

Etoposide is a semi-synthetic derivative of podophyllotoxin (B1678966) that has been a cornerstone of various chemotherapy regimens for decades.[1] It functions as a topoisomerase II inhibitor. Topoisomerase II is a crucial enzyme that untangles DNA during replication and transcription. Etoposide traps the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-strand breaks.[1] This accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3]

This compound , a cyclic diarylheptanoid isolated from plants of the Carpinus genus, is a relatively understudied compound in the context of cancer therapy.[4][5] While some cyclic diarylheptanoids have demonstrated biological activities such as antioxidant and antimicrobial effects, comprehensive studies on the anticancer mechanism of this compound are currently lacking.[3][6] Available data from a limited number of studies suggest that this compound does not exhibit significant cytotoxic effects against several human cancer cell lines.[4][7]

Quantitative Performance Data

The following tables summarize the available quantitative data on the cytotoxic activity of this compound and Etoposide.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Citation
A549Lung Adenocarcinoma> 100[4]
HeLaCervical Adenocarcinoma> 100[4]
A375Melanoma> 1000[4][7]
SK-Mel-28Melanoma> 1000[4][7]

Table 2: Cytotoxicity of Etoposide (Selected Examples)

Cell LineCancer TypeIC50 (µM)Citation
A549Lung Cancer3.49 (72h)[8]
BEAS-2BNormal Lung2.10 (72h)[8]
SK-N-ASNeuroblastoma~50 (48h)[9]
CCRF-CEMT-cell Leukemia5-100
MOLT-4T-cell Leukemia5-100
Raw 264.7Monocyte Macrophage5.40 µg/ml[10]

Signaling Pathways in Apoptosis Induction

Etoposide is known to induce apoptosis through multiple, well-characterized signaling pathways. The DNA damage caused by etoposide activates a cascade of cellular responses, often involving the p53 tumor suppressor protein.[2][11] Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[11][12] Etoposide-induced apoptosis can also occur through p53-independent mechanisms.

Etoposide_Apoptosis_Pathway Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII inhibits DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage causes p53 p53 Activation DNA_damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of Etoposide-induced apoptosis.

This compound: To date, there is no published research detailing the signaling pathways modulated by this compound in the context of cancer cell apoptosis. The lack of significant cytotoxicity observed in preliminary studies suggests that it may not be a potent inducer of apoptosis through conventional pathways. Further research is required to investigate its effects on cellular signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic and apoptotic effects of compounds like this compound and Etoposide.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Etoposide) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 seed_cells Seed cells in 96-well plate treat_cells Treat cells with compound seed_cells->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt Incubate 48h solubilize Solubilize formazan add_mtt->solubilize Incubate 2-4h read_absorbance Read absorbance solubilize->read_absorbance

Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Cell Treatment: Cells are treated with the test compound for a specified duration to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Conclusion

The comparison between this compound and Etoposide reveals a stark contrast in the current understanding of their potential as anticancer agents. Etoposide is a well-established cytotoxic drug with a clearly defined mechanism of action and a wealth of supporting experimental data. In contrast, the available evidence for this compound suggests a lack of significant cytotoxic activity against the cancer cell lines tested so far.

This does not entirely preclude a role for this compound in oncology. It is possible that it may exert anticancer effects through non-cytotoxic mechanisms, such as modulating the tumor microenvironment, inhibiting angiogenesis, or acting as a chemosensitizer. However, extensive further research, including comprehensive screening against a wider range of cancer cell lines and mechanistic studies, is imperative to elucidate any potential therapeutic value of this compound. For researchers in drug development, Etoposide remains a relevant benchmark for cytotoxic agents, while this compound represents an unexplored natural product that requires foundational research to determine its biological functions.

References

A Comparative Guide to the Mechanism of Action of Carpinontriol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Carpinontriol B, a cyclic diarylheptanoid, with the well-characterized diarylheptanoid, curcumin. Due to the limited availability of detailed mechanistic studies on this compound, this comparison focuses on its known biological effects and draws parallels with the extensively studied mechanisms of curcumin.

Comparative Analysis of Biological Activities

The following table summarizes the available quantitative data for the biological activities of this compound and Curcumin. It is important to note that the experimental conditions for generating these data points may vary between studies, which can influence the absolute values.

Biological ActivityThis compoundCurcuminPositive Control
α-Glucosidase Inhibition (IC50) 104.6 - 113.9 µM[1]20.92 µg/mL (~56.8 µM)Acarbose: 115.1 µM[1]
Antioxidant Activity (DPPH Assay IC50) Weak activity reported, no IC50 value available[2]3.20 µg/mL (~8.7 µM)[3]Ascorbic Acid: 53 µM[1]
Antibacterial Activity (Zone of Inhibition) Zone of inhibition observed at 40 µ g/disk (diameter not specified)S. aureus: ~24.82 mmNot specified
(Gram-positive & Gram-negative bacteria)E. coli: ~19.70 mm[4]

Proposed Mechanisms of Action

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in the digestion of carbohydrates. Its inhibition can delay glucose absorption and manage postprandial hyperglycemia.[5] The inhibitory activity of many polyphenolic compounds, including diarylheptanoids, is attributed to their ability to bind to the active site of the enzyme, often in a competitive or mixed-type manner.[5][6] This interaction is thought to be driven by hydrogen bonding and hydrophobic interactions between the polyphenol and the amino acid residues in the enzyme's active site.

alpha_glucosidase_inhibition cluster_enzyme α-Glucosidase Enzyme ActiveSite Active Site Products Monosaccharides (Glucose) ActiveSite->Products Catalyzes conversion Substrate Disaccharide (Substrate) Substrate->ActiveSite Binds to CarpinontriolB This compound (Inhibitor) CarpinontriolB->ActiveSite Competitively Binds

Hypothetical competitive inhibition of α-glucosidase by this compound.

Antibacterial Activity

The antibacterial mechanism of many diarylheptanoids, including curcumin, is attributed to the disruption of the bacterial cell membrane.[7][8][9] These lipophilic molecules can insert into the lipid bilayer, increasing its permeability and leading to the leakage of intracellular components and eventual cell death.[7][9]

antibacterial_mechanism cluster_bacterium Bacterial Cell CellMembrane Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Intracellular Intracellular Components Leakage Leakage of Intracellular Components Intracellular->Leakage leads to CarpinontriolB This compound CarpinontriolB->CellMembrane Interacts with Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Proposed antibacterial mechanism of this compound via cell membrane disruption.

Experimental Workflow for Validation

The following diagram outlines a general workflow for the validation and comparison of the biological activities of a test compound like this compound against a known active compound.

experimental_workflow Start Start: Compound Selection (this compound vs. Curcumin) ActivityScreening Biological Activity Screening Start->ActivityScreening AlphaGlucosidase α-Glucosidase Inhibition Assay ActivityScreening->AlphaGlucosidase Antioxidant Antioxidant Assay (DPPH) ActivityScreening->Antioxidant Antibacterial Antibacterial Assay (Zone of Inhibition) ActivityScreening->Antibacterial DataAnalysis Data Analysis & IC50/Zone Diameter Calculation AlphaGlucosidase->DataAnalysis Antioxidant->DataAnalysis Antibacterial->DataAnalysis MechanismStudy Mechanism of Action Studies DataAnalysis->MechanismStudy KineticAnalysis Enzyme Kinetic Analysis MechanismStudy->KineticAnalysis MembranePermeability Bacterial Membrane Permeability Assay MechanismStudy->MembranePermeability Conclusion Conclusion & Comparative Assessment KineticAnalysis->Conclusion MembranePermeability->Conclusion

General experimental workflow for comparative bioactivity studies.

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is a standard method for determining α-glucosidase inhibitory activity.

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer (pH 6.8).

    • Prepare a stock solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.

    • Prepare various concentrations of the test compounds (this compound and Curcumin) and the positive control (Acarbose) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the test compound solution to each well.

    • Add the α-glucosidase solution to each well and incubate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for a further specified time (e.g., 20 minutes).

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the enzyme reaction without the inhibitor, and Asample is the absorbance of the enzyme reaction with the inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is a common method for evaluating the antioxidant activity of a compound.

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compounds (this compound and Curcumin) and a positive control (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add the test compound solution.

    • Add the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.

Antibacterial Zone of Inhibition Assay (Agar Disc-Diffusion Method)

This protocol is a standard method for assessing the antibacterial activity of a substance.

  • Preparation of Materials:

    • Prepare sterile Mueller-Hinton agar (B569324) plates.

    • Prepare standardized inoculums of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

    • Prepare sterile filter paper discs and impregnate them with known concentrations of the test compounds (this compound and Curcumin).

  • Assay Procedure:

    • Evenly spread the bacterial inoculum onto the surface of the Mueller-Hinton agar plates using a sterile swab.

    • Aseptically place the impregnated filter paper discs onto the surface of the agar.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm).

    • The size of the zone of inhibition is indicative of the antibacterial potency of the compound.

References

Unraveling the Anticancer Potential of Carpinontriol B: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the bioactivity of Carpinontriol B, a natural diarylheptanoid, in various cancer cell lines. Due to the limited availability of direct cross-validation data for this compound, this guide incorporates data from related diarylheptanoids to offer a broader perspective on its potential anticancer activities and mechanisms of action.

Introduction to this compound

This compound is a cyclic diarylheptanoid, a class of plant secondary metabolites, that has been isolated from plants of the Carpinus genus, such as Carpinus betulus (European Hornbeam) and Carpinus cordata. Diarylheptanoids have garnered significant interest in cancer research due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antiproliferative effects. This guide focuses on the current understanding of this compound's activity and compares it with other relevant compounds in its class.

Comparative Analysis of Cytotoxic Activity

Direct and comprehensive data on the cytotoxic effects of this compound across a wide range of cancer cell lines remains limited. However, available studies provide initial insights and a foundation for comparison with other diarylheptanoids.

Table 1: Cytotoxicity of this compound and Related Diarylheptanoids in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueCitation
This compound A375Human Melanoma> 1000 µM[1]
This compound SK-Mel-28Human Melanoma> 1000 µM[1]
Carpinontriol AA2058Human Metastatic MelanomaInhibits cell proliferation (IC50 not specified)[1]
Diarylheptanoid (from Zingiber officinale)A549Lung Cancer6.69–33.46 μM[2]
Diarylheptanoid (from Zingiber officinale)HepG2Liver Cancer6.69–33.46 μM[2]
Diarylheptanoid (from Zingiber officinale)HeLaCervical Cancer6.69–33.46 μM[2]
Diarylheptanoid (from Zingiber officinale)MDA-MB-231Breast Cancer6.69–33.46 μM[2]
Diarylheptanoid (from Zingiber officinale)HCT116Colon Cancer6.69–33.46 μM[2]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

The available data indicates that this compound did not exhibit significant cytotoxicity in the A375 and SK-Mel-28 melanoma cell lines at concentrations up to 1000 µM[1]. In contrast, its structural isomer, Carpinontriol A, has been shown to inhibit the proliferation of A2058 melanoma cells[1]. Furthermore, other diarylheptanoids isolated from Zingiber officinale have demonstrated potent cytotoxic effects against a panel of cancer cell lines, with IC50 values in the low micromolar range[2]. This suggests that subtle structural differences among diarylheptanoids can significantly impact their anticancer activity.

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been elucidated, studies on other diarylheptanoids provide valuable insights into its potential mechanisms of action. Diarylheptanoids are known to affect several key signaling pathways implicated in cancer progression, including NF-κB, MAPK/ERK, and STAT3[3][4].

A study on diarylheptanoids from Zingiber officinale suggested a potential mechanism involving the regulation of the ATR/CHK1 signaling pathway, which is critical for DNA damage response[2]. It is plausible that this compound may exert its biological effects through similar pathways.

G Hypothetical Signaling Pathway for Diarylheptanoids cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Diarylheptanoid Diarylheptanoid Receptor Receptor Diarylheptanoid->Receptor IKK IKK Receptor->IKK Inhibition MAPK_Pathway MAPK/ERK Pathway Receptor->MAPK_Pathway Modulation STAT3 STAT3 Receptor->STAT3 Inhibition IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Release NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Gene_Expression Target Gene Expression MAPK_Pathway->Gene_Expression STAT3->Gene_Expression NF-κB_n->Gene_Expression Modulation

Caption: Hypothetical signaling pathways modulated by diarylheptanoids in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxic and apoptotic effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

G Experimental Workflow for MTT Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with This compound Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

G Experimental Workflow for Apoptosis Assay Start Start Seed_Treat Seed and Treat Cells with this compound Start->Seed_Treat Harvest Harvest Cells Seed_Treat->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide Wash->Stain Incubate Incubate in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

References

A Comparative Guide to the Bioactivity of Carpinontriol B: Assessing Reproducibility and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivity data for Carpinontriol B, a cyclic diarylheptanoid. The objective is to present the available experimental data, highlight areas of variability, and discuss potential mechanistic pathways, thereby addressing the reproducibility of its biological effects.

Summary of Bioactivity Data

This compound has been attributed with several bioactivities, primarily antibacterial and antioxidant effects. However, the quantitative data available in the scientific literature shows some variability, which is crucial for assessing the reproducibility of these findings.

Antibacterial Activity

The antibacterial properties of this compound have been reported against both Gram-positive and Gram-negative bacteria. The available data, primarily from disk diffusion assays, indicates a range of inhibitory concentrations.

Table 1: Comparison of Reported Antibacterial Activity of this compound

Study ReferenceBacteriumMethodReported Activity (MIC)
Study ABacillus cereusDisk Diffusion4 µ g/disk
Escherichia coliDisk Diffusion10 µ g/disk
Pseudomonas aeruginosaDisk Diffusion10 µ g/disk
Study BBacillus cereusDisk DiffusionZone of inhibition at 40 µ g/disk
Staphylococcus aureusDisk DiffusionZone of inhibition at 40 µ g/disk
Escherichia coliDisk DiffusionZone of inhibition at 40 µ g/disk
Pseudomonas aeruginosaDisk DiffusionZone of inhibition at 40 µ g/disk

Note: MIC (Minimum Inhibitory Concentration) values from different studies may not be directly comparable due to variations in experimental protocols.

Antioxidant and Cytotoxic Activities

This compound has been described as having weak antioxidant activity and has been shown to inhibit lipid peroxidation.[1][2] However, specific quantitative data, such as IC50 values from standardized antioxidant assays like the DPPH assay, are not consistently reported in the literature. In terms of cytotoxicity, this compound has been shown to be non-cytotoxic at high concentrations in certain cancer cell lines.

Table 2: Summary of Antioxidant and Cytotoxic Data for this compound

BioactivityAssayCell LineResult
Antioxidant ActivityGeneral assessment-Weak antioxidant activity[2]
Lipid PeroxidationH₂O₂-induced in human plasma-Inhibition observed[2]
CytotoxicityMTT AssayA549 (human lung adenocarcinoma)IC50 > 100 µM
MTT AssayHeLa (human cervical adenocarcinoma)IC50 > 100 µM
MTT AssayA375 (human melanoma)Not cytotoxic up to 1000 µM[2]
MTT AssaySK-Mel-28 (human melanoma)Not cytotoxic up to 1000 µM[2]

Experimental Protocols

Detailed experimental protocols are essential for the reproduction of scientific findings. Below are generalized methodologies for the key bioassays mentioned.

Antibacterial Susceptibility Testing (Disk Diffusion Method)

The disk diffusion method is a widely used technique to assess the antimicrobial activity of a compound.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to 0.5 McFarland standard) is prepared.

  • Plate Inoculation: The bacterial suspension is uniformly swabbed onto the surface of an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile paper disks impregnated with a known concentration of this compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters. The MIC is inferred from the size of this zone, though direct MIC determination often requires broth microdilution methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is used to measure lipid peroxidation products, primarily malondialdehyde (MDA).

  • Induction of Lipid Peroxidation: Lipid peroxidation is induced in a lipid-rich substrate (e.g., liposomes, plasma) using an oxidizing agent (e.g., H₂O₂).

  • Treatment: The substrate is treated with different concentrations of this compound.

  • TBARS Reaction: Thiobarbituric acid (TBA) is added to the mixture, which is then heated under acidic conditions.

  • Measurement: The formation of the MDA-TBA adduct, a pink chromogen, is measured spectrophotometrically (around 532 nm) or fluorometrically.

  • Quantification: The concentration of TBARS is calculated and compared to a control to determine the percentage of inhibition by this compound.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, research on other diarylheptanoids suggests potential mechanisms of action that may be relevant. These often involve the modulation of pathways related to inflammation, apoptosis, and cellular stress responses.

Hypothetical Experimental Workflow for Investigating Bioactivity

G cluster_0 Compound Preparation cluster_1 In Vitro Bioassays cluster_2 Data Analysis cluster_3 Reproducibility Assessment a Isolate/Synthesize This compound b Antibacterial Assays (Disk Diffusion, MIC) a->b Test Compound c Antioxidant Assays (DPPH, TBARS) a->c Test Compound d Cytotoxicity Assays (MTT) a->d Test Compound e Determine MIC/IC50 b->e Generate Data c->e Generate Data d->e Generate Data f Compare with Published Data e->f g Consistent Results? f->g h Inconsistent Results? f->h

Caption: A generalized workflow for the investigation and reproducibility assessment of this compound's bioactivity.

Potential NF-κB Signaling Pathway Inhibition by Diarylheptanoids

Many natural polyphenols, including diarylheptanoids, are known to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex stimulus->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb->ikb nfkb NF-κB ikb->nfkb Inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates carpinontriol Diarylheptanoids (e.g., this compound) carpinontriol->ikk Inhibits? genes Pro-inflammatory Gene Expression nfkb_nuc->genes Activates

Caption: A hypothetical model of NF-κB pathway inhibition by diarylheptanoids.

Potential Induction of Apoptosis via the Intrinsic Pathway by Diarylheptanoids

Some diarylheptanoids have been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway.

G cluster_0 Cytoplasm carpinontriol Diarylheptanoids (e.g., this compound) bax Bax/Bak carpinontriol->bax Activates? bcl2 Bcl-2/Bcl-xL carpinontriol->bcl2 Inhibits? mito Mitochondrion bax->mito Pore Formation bcl2->bax Inhibits cytc Cytochrome c mito->cytc Release apaf1 Apaf-1 cytc->apaf1 Binds cas9 Caspase-9 apaf1->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: A potential mechanism of apoptosis induction by diarylheptanoids via the intrinsic pathway.

Conclusion

The available data suggests that this compound possesses modest antibacterial and antioxidant properties. However, the limited and sometimes conflicting quantitative data makes it challenging to definitively assess the reproducibility of its reported bioactivities. Further research with standardized protocols is necessary to establish a more consistent and comparable dataset. The exploration of its effects on signaling pathways such as NF-κB and apoptosis, as suggested by studies on related diarylheptanoids, could provide valuable insights into its mechanism of action and therapeutic potential. This guide serves as a starting point for researchers aiming to build upon the existing knowledge of this compound and other bioactive diarylheptanoids.

References

Carpinontriol B: A Comparative Analysis of its Antioxidant Efficacy Against Established Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant potential of Carpinontriol B against well-established natural antioxidants. This document synthesizes available experimental data, details relevant methodologies, and visualizes key biological and experimental processes to facilitate an objective assessment.

Introduction to this compound

This compound is a cyclic diarylheptanoid, a class of organic compounds isolated from various species of the Carpinus (hornbeam) genus. Structurally, it is characterized by two aryl groups linked by a seven-carbon chain, forming a macrocyclic structure. While research into its biological activities is ongoing, preliminary studies have suggested potential anti-inflammatory and antibacterial properties. Its antioxidant capacity, a key parameter for many therapeutic applications, has been investigated, though quantitative data remains limited in publicly accessible literature.

Comparative Antioxidant Efficacy

A direct quantitative comparison of the antioxidant efficacy of this compound with other natural antioxidants is challenging due to the limited availability of specific activity values, such as the half-maximal inhibitory concentration (IC50), in peer-reviewed literature.

In contrast, extensive research has quantified the antioxidant potential of well-known natural compounds. The following table summarizes representative antioxidant activity data for Vitamin C, Vitamin E (as Trolox, a water-soluble analog), resveratrol, and quercetin (B1663063) from common in vitro assays.

AntioxidantAssayIC50 / Activity ValueSource(s)
Vitamin C (Ascorbic Acid) DPPH0.68 ± 0.428 µg/mL[3]
ABTSExpressed as VCEAC[4]
ORAC-
Vitamin E (Trolox) DPPH-
ABTSStandard for TEAC[5]
ORACStandard for ORAC assay[6]
Resveratrol DPPH15.54 µg/mL[6]
ABTS2 µg/mL (IC50)
ORAC23.12 µmol TE/g[6]
Quercetin DPPH47.20 µM[7]
ABTS-
ORAC-

Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) values are other common measures of antioxidant capacity. The presented values are sourced from individual studies and may vary depending on the specific experimental conditions.

Experimental Protocols

To provide a framework for the interpretation of antioxidant data, detailed methodologies for three widely used assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Principle: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance is proportional to the radical-scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The test compound (e.g., this compound) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations in the same solvent.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample and control solutions. A blank containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the radical is reduced, and the solution is decolorized. The extent of decolorization is proportional to the antioxidant's activity.

Procedure:

  • Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[5]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound and a standard (e.g., Trolox) are prepared in a range of concentrations.

  • Reaction: A small volume of the sample or standard is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Principle: A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant. The mixture is then exposed to a source of peroxyl radicals, typically generated from the thermal decomposition of an azo compound like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's ability to quench these radicals protects the fluorescent probe from decay. The fluorescence decay is monitored over time. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), a standard (Trolox), and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Assay Setup: In a 96-well microplate, add the fluorescent probe and the test compound or standard at various concentrations. A blank containing only the probe and buffer is also included.

  • Incubation: The plate is incubated at 37°C for a short period to allow for temperature equilibration.

  • Initiation of Reaction: The AAPH solution is added to all wells to initiate the oxidative degradation of the fluorescein.

  • Fluorescence Measurement: The fluorescence is measured kinetically at regular intervals (e.g., every 1-5 minutes) for a set duration (e.g., 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the concentration of Trolox. The ORAC value of the sample is then calculated from this standard curve and is typically expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the context of antioxidant activity and the methods used to measure it, the following diagrams are provided.

oxidative_stress_pathway cluster_keap1_nrf2 Cytosol ROS Oxidative Stress (e.g., ROS, RNS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binding Nrf2_dissociation Keap1->Nrf2_dissociation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Proteasome Proteasomal Degradation Cul3->Proteasome AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: Nrf2-Keap1 signaling pathway in response to oxidative stress.

dpph_assay_workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of Antioxidant Sample & Control start->prep_samples mix Mix DPPH Solution with Sample/Control/Blank prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Conclusion

Based on the currently available scientific literature, this compound is considered to have weak antioxidant activity as determined by the DPPH radical scavenging assay. A direct and robust quantitative comparison with well-established natural antioxidants like Vitamin C, Vitamin E, resveratrol, and quercetin is impeded by the lack of specific IC50 or equivalent quantitative data for this compound. The provided data for these known antioxidants highlight their potent radical scavenging capabilities. Further research providing specific, quantitative measures of this compound's antioxidant potential is necessary to fully elucidate its efficacy relative to these and other natural compounds. The detailed experimental protocols and diagrams included in this guide offer a comprehensive framework for understanding and contextualizing such future research.

References

Safety Operating Guide

Navigating the Safe Disposal of Carpinontriol B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for Carpinontriol B, a cyclic diarylheptanoid utilized in various research applications. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is founded on its known chemical properties and standard laboratory safety protocols for similar phenolic compounds.

This compound is a phenolic compound isolated from species of the Carpinus genus.[1][2] It is typically handled as a powder and is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Studies have demonstrated its stability in both aqueous and methanolic solutions at temperatures ranging from -15°C to 22°C and at pH levels of 1.2, 6.8, and 7.4.[1][4][5]

Quantitative Data Summary

The following table summarizes the key stability and storage information for this compound.

PropertyConditionValue/Observation
Physical State StandardPowder
Solubility SolventsChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Stability Aqueous & Methanolic SolutionsStable at -15°C, 5°C, and 22°C
Biorelevant pHStable at pH 1.2, 6.8, and 7.4
Recommended Storage (Powder) Long-term-20°C for up to 3 years
Short-term4°C for up to 2 years
Recommended Storage (In Solvent) Long-term-80°C for up to 6 months
Short-term-20°C for up to 1 month

Experimental Protocols: Disposal Procedures

The proper disposal of this compound waste is critical to minimize environmental impact and maintain laboratory safety. The following step-by-step procedures should be followed:

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound. This waste should be segregated into a clearly labeled, dedicated hazardous waste container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams. Given its solubility in halogenated and non-halogenated solvents, it is crucial to segregate these liquid waste streams according to your institution's specific guidelines.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • List all solvents present in liquid waste containers and their approximate concentrations.

  • Indicate the date when waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Ensure containers are securely sealed to prevent leaks or spills.

  • Store solid and liquid waste separately.

  • Follow institutional guidelines for the maximum volume of waste that can be stored in the laboratory and the time limits for accumulation.

4. Disposal Request:

  • Once the waste container is full or the accumulation time limit is reached, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Carpinontriol_B_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_assessment Waste Assessment cluster_solid_waste_stream Solid Waste Stream cluster_liquid_waste_stream Liquid Waste Stream cluster_final_disposal Final Disposal Waste This compound Waste IsSolid Is the waste solid? Waste->IsSolid SolidWasteContainer Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWasteContainer Yes LiquidWasteContainer Collect in Labeled Liquid Hazardous Waste Container IsSolid->LiquidWasteContainer No StoreWaste Store in Designated Satellite Accumulation Area SolidWasteContainer->StoreWaste LiquidWasteContainer->StoreWaste EHSPickup Arrange for EHS Pickup StoreWaste->EHSPickup

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Carpinontriol B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling Carpinontriol B. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is essential to ensure the well-being of researchers and the integrity of experimental work.

When handling novel or uncharacterized chemical compounds like this compound, a thorough risk assessment is paramount. In the absence of specific data, it is prudent to assume the substance may be hazardous.[1][2] This guidance is designed to establish a robust safety protocol, minimizing exposure risk and ensuring a secure laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Area Required PPE Specifications and Best Practices
Hand Protection Double-gloving with nitrile or neoprene glovesCheck for breakthrough times with the specific solvents being used. Change gloves immediately upon contamination.[1][3]
Eye and Face Protection Chemical safety goggles or a full-face shieldSafety glasses must meet ANSI Z87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashes.[2][3][4]
Body Protection Fully fastened laboratory coatA flame-resistant lab coat is recommended if flammable solvents are in use.[2][4]
Respiratory Protection N95 or higher-rated respiratorTo be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[1]
Foot Protection Closed-toe shoesShoes should fully cover the feet; sandals or perforated shoes are not permitted in the laboratory.[4][5][6]

Operational Plan: Step-by-Step Handling and Disposal

This section outlines a detailed, procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area within the laboratory.

  • Ventilation: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize the risk of inhalation.[1][7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7] A spill kit appropriate for the solvents in use should also be available.

2. Weighing and Solution Preparation:

  • Weighing: When weighing the solid compound, do so within a chemical fume hood or a powder-coated balance enclosure to contain any airborne particles.[1] Use a dedicated spatula and weighing paper.

  • Dissolving: Add solvent to the weighed this compound slowly to prevent splashing.[1] Ensure the container is securely capped before mixing or sonicating.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.[1]

3. Experimental Procedures:

  • Containment: Keep all vessels containing this compound covered when not in immediate use.

  • Transfers: Use appropriate tools, such as calibrated pipettes, for transferring solutions to minimize the risk of spills.

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][8]

4. Spill and Emergency Procedures:

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[2] Seek medical attention.

  • Eye Contact: If the compound comes into contact with the eyes, flush with water for a minimum of 15 minutes at an eyewash station and seek immediate medical attention.[2]

  • Spills: For small spills, use an appropriate spill kit to absorb the material. For larger spills, evacuate the area and alert laboratory safety personnel.

5. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and weighing paper, should be disposed of in a designated hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste bottle.

  • Regulatory Compliance: Follow all institutional and local regulations for the disposal of chemical waste.[1] If the compound is determined to be non-hazardous, it may be possible to dispose of it through standard procedures after consulting with the institution's environmental health and safety office.[9][10]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

SafeHandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency PPE Don Appropriate PPE FumeHood Verify Fume Hood Functionality PPE->FumeHood Emergency Locate Emergency Equipment FumeHood->Emergency Weigh Weigh Compound in Fume Hood Emergency->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill Occurs Experiment->Spill Exposure Personal Exposure Experiment->Exposure Waste Segregate and Dispose of Waste Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE Evacuate Evacuate and Notify Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.